molecular formula C27H44O B12398716 Zymosterol-d5

Zymosterol-d5

Cat. No.: B12398716
M. Wt: 389.7 g/mol
InChI Key: CGSJXLIKVBJVRY-NTDNWCPCSA-N
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Description

Zymosterol-d5 is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 389.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H44O

Molecular Weight

389.7 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D

InChI Key

CGSJXLIKVBJVRY-NTDNWCPCSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@]2([C@H](C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Foundational & Exploratory

The Role of Zymosterol-d5 in Lipidomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Zymosterol-d5 as an internal standard in lipidomics research, focusing on its application in the precise quantification of sterols using liquid chromatography-mass spectrometry (LC-MS). This document provides a comprehensive overview of the cholesterol biosynthesis pathway, detailed experimental protocols, and quantitative performance data to facilitate its integration into advanced lipidomics workflows.

Introduction: The Imperative for Accurate Sterol Quantification

Sterols are a class of lipids essential for maintaining the structural integrity and fluidity of cellular membranes, and they serve as precursors for vital biomolecules such as steroid hormones and bile acids. Dysregulation of sterol metabolism is implicated in numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Consequently, the accurate quantification of sterols and their intermediates in biological matrices is paramount for understanding disease pathogenesis, identifying biomarkers, and developing novel therapeutics.

Lipidomics, the large-scale study of lipids, heavily relies on mass spectrometry for the sensitive and specific detection of lipid species. However, the inherent variability in sample preparation, extraction efficiency, and instrument response poses significant challenges to achieving accurate and reproducible quantification. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mitigating these issues.

This compound is the deuterated form of zymosterol, a key intermediate in the cholesterol biosynthesis pathway.[1] Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring it behaves similarly during sample processing and analysis. The mass shift introduced by the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise correction for analytical variability.

Zymosterol in the Cholesterol Biosynthesis Pathway

Zymosterol is a crucial intermediate in the post-squalene segment of the cholesterol biosynthesis pathway.[2] It is synthesized from lanosterol and subsequently converted to cholesterol through one of two primary routes: the Bloch pathway or the Kandutsch-Russell pathway.[3] Understanding this pathway is essential for interpreting lipidomics data and for studying the effects of drugs that target cholesterol metabolism.

The Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process involving numerous enzymes.[4] The pathway can be broadly divided into stages, with the conversion of lanosterol to cholesterol being a critical part.

Diagram of the Cholesterol Biosynthesis Pathway from Zymosterol

Cholesterol_Biosynthesis cluster_Bloch Bloch Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway Zymosterol Zymosterol Cholesta-7,24-dien-3β-ol Cholesta-7,24-dien-3β-ol Zymosterol->Cholesta-7,24-dien-3β-ol EBP (Δ8-Δ7 isomerase) Zymostenol Zymostenol Zymosterol->Zymostenol DHCR24 (24-dehydrocholesterol reductase) Cholesta-5,7,24-trien-3β-ol Cholesta-5,7,24-trien-3β-ol Cholesta-7,24-dien-3β-ol->Cholesta-5,7,24-trien-3β-ol SC5D (Δ5-desaturase) Desmosterol Desmosterol Cholesta-5,7,24-trien-3β-ol->Desmosterol DHCR7 (7-dehydrocholesterol reductase) Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 (24-dehydrocholesterol reductase) Lathosterol Lathosterol Zymostenol->Lathosterol EBP (Δ8-Δ7 isomerase) 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D (Δ5-desaturase) 7-Dehydrocholesterol->Cholesterol DHCR7 (7-dehydrocholesterol reductase)

Caption: Two pathways for cholesterol synthesis from zymosterol.

Quantitative Analysis of Sterols using this compound

The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS workflow provides high accuracy and precision for the quantification of zymosterol and other related sterols.

Data Presentation: Performance of Zymosterol Quantification

The following table summarizes the validation data for the quantification of zymosterol using a robust LC-MS method. While this data is for the non-deuterated analyte, the use of this compound as an internal standard is key to achieving such high-quality results.

ParameterValueReference
Accuracy (%) 105.0[5]
Repeatability (% RSD) 7.5[5]
Linearity (Regression Coefficient) 0.9999[5]
Stability 48h (%) 86.6[5]
Limit of Quantification (LOQ) (ng/mL) 90.6[5]
Limit of Detection (LOD) (ng/mL) 27.2[5]
Mass Spectrometry Parameters

For targeted analysis, Multiple Reaction Monitoring (MRM) is employed. The mass spectrometer is set to detect the transition from a specific precursor ion to a product ion for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Zymosterol 367.221552[5][6]
This compound (Predicted) 372.2215~52

Note: The predicted MRM transition for this compound assumes the fragmentation pattern is similar to the non-deuterated form, with the deuterium atoms remaining on the precursor ion fragment that is not the product ion.

Experimental Protocols

A detailed and validated protocol is crucial for reliable sterol quantification. The following sections outline a typical workflow for the analysis of sterols in biological samples using this compound as an internal standard.

Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for sterol extraction from biological samples such as cultured cells or plasma.[7][8][9]

Materials:

  • Biological sample (e.g., 250 µL of serum)[9]

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Phosphate Buffered Saline (PBS)

  • Chloroform:Methanol (1:2, v/v)

  • 1 M NaOH in 90% Ethanol (Hydrolysis solution)[9]

  • Cyclohexane

  • Milli-Q water

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • To 250 µL of serum in a glass centrifuge tube, add a known amount of this compound internal standard solution.[9]

  • Add 1 mL of hydrolysis solution and vortex vigorously for 10 seconds.[9]

  • Incubate the samples at 65°C for 1 hour in a shaking water bath.[9]

  • Add 0.5 mL of Milli-Q water.[9]

  • Add 3 mL of cyclohexane and vortex vigorously for 20 seconds.[9]

  • Centrifuge at 1300 x g for 10 minutes at 22°C.[9]

  • Transfer the upper organic phase to a new glass tube.[9]

  • Repeat the extraction of the lower aqueous phase with another 3 mL of cyclohexane.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).[9]

Diagram of the Lipid Extraction Workflow

Lipid_Extraction_Workflow Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Hydrolysis Alkaline Hydrolysis (1M NaOH in 90% EtOH, 65°C) Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction (Cyclohexane) Hydrolysis->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Collect_Organic Collect Organic Phase Centrifugation->Collect_Organic Dry_Down Evaporate to Dryness (Nitrogen Stream) Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Solvent Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: General workflow for sterol extraction from biological samples.

LC-MS/MS Analysis

This protocol is based on a validated method for the separation and quantification of multiple sterols.[5][9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Parameters:

  • Column: Pentafluorophenyl (PFP) column (e.g., Phenomenex Luna 3 µm PFP, 250 x 2.0 mm)[9]

  • Mobile Phase: Isocratic elution with a mixture of methanol, 1-propanol, formic acid, and water (e.g., 80:10:0.05:9.95, v/v/v/v)[9]

  • Flow Rate: 200 µL/min[9]

  • Column Temperature: 40°C[9]

  • Injection Volume: 5 µL[9]

MS/MS Parameters:

  • Ionization Mode: Positive ESI or APCI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As specified in the table above.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the endogenous analyte (e.g., zymosterol) and the internal standard (this compound).

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the response ratio against the concentration of a series of calibration standards.

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.

Conclusion

This compound is an indispensable tool in modern lipidomics research, enabling the accurate and precise quantification of zymosterol and other sterols in complex biological matrices. Its use in stable isotope dilution LC-MS/MS workflows overcomes the inherent challenges of analytical variability, leading to high-quality, reproducible data. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement this compound in their studies, ultimately advancing our understanding of sterol metabolism in health and disease.

References

Zymosterol-d5: A Technical Guide to Synthesis and Commercial Availability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of Zymosterol-d5 ((2,2,3,4,4-D5)-5α-cholesta-8,24-dien-3β-ol), a crucial deuterated internal standard for mass spectrometry-based analysis of sterol metabolism. This document details a plausible chemical synthesis route, experimental protocols, and a summary of commercial suppliers.

Introduction

Zymosterol is a key intermediate in the biosynthesis of cholesterol and other sterols in eukaryotes. The use of isotopically labeled internal standards is essential for accurate quantification of endogenous biomolecules in complex biological matrices. This compound, with its five deuterium atoms on the A-ring, provides a stable and reliable standard for liquid chromatography-mass spectrometry (LC-MS) applications, enabling precise measurement of zymosterol levels in various research and clinical settings.

Chemical Synthesis of this compound

The overall synthetic strategy involves:

  • Construction of a suitable steroid precursor: This typically starts from a commercially available steroid with the desired core structure.

  • Introduction of the Δ⁸ double bond: A key feature of zymosterol.

  • Elaboration of the C17 side chain: To build the characteristic iso-octenyl side chain with the Δ²⁴ double bond.

  • Specific deuteration of the A-ring: Introduction of five deuterium atoms at the C2, C3, and C4 positions.

The following sections outline a detailed, albeit theoretical, experimental protocol for the synthesis of this compound.

Proposed Synthesis of Zymosterol

The synthesis of the non-deuterated zymosterol backbone can be adapted from the work of Dolle and colleagues, who reported the first total synthesis of zymosterol. The pathway involves the transformation of a readily available steroid starting material.

Experimental Protocol: Synthesis of Zymosterol (Non-deuterated)

  • Step 1: Protection of the 3-hydroxyl group. The starting material, a 3-hydroxy steroid, is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent unwanted reactions in subsequent steps.

  • Step 2: Introduction of the Δ⁸ double bond. This can be achieved through a variety of methods, such as the dehydration of an 8α-hydroxy steroid or through the reduction of a Δ⁷⁻ or Δ⁸⁽¹⁴⁾-enone system.

  • Step 3: Side chain construction. The C17 ketone is converted to the desired side chain via a Wittig reaction or a similar olefination strategy to introduce the iso-octenyl moiety. This is a critical step to build the correct side chain structure of zymosterol.

  • Step 4: Deprotection. The protecting group on the 3-hydroxyl is removed to yield zymosterol.

Proposed Synthesis of this compound

The specific labeling pattern of this compound, (2,2,3,4,4-D5)-5α-cholesta-8,24-dien-3β-ol, points towards a targeted deuteration of the A-ring. A plausible method involves the deuteration of a 3-keto-Δ⁴-steroid intermediate.

Experimental Protocol: Synthesis of this compound

  • Step 1: Oxidation of Zymosterol to Zymostenone. Zymosterol is oxidized to the corresponding 3-keto steroid, zymostenone (5α-cholesta-8,24-dien-3-one), using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or by Oppenauer oxidation.

  • Step 2: Formation of the Δ⁴-enone. The resulting 3-keto steroid is then converted to the Δ⁴-enone, 5α-cholesta-4,8,24-trien-3-one. This can be achieved by bromination at C4 followed by dehydrobromination.

  • Step 3: Deuterium Exchange. The Δ⁴-3-keto steroid is subjected to base-catalyzed deuterium exchange using a deuterium source such as D₂O with a base like sodium deuteroxide (NaOD). This reaction will replace the acidic protons at C2 and C4 with deuterium.

  • Step 4: Deuteride Reduction. The resulting deuterated Δ⁴-3-keto steroid is then reduced with a deuteride-donating agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This reduction introduces a deuterium atom at the 3α position, which upon workup will afford the 3β-deuteroxy group. Subsequent protonation during workup will yield the 3β-hydroxyl group with a deuterium at C3.

  • Step 5: Reduction of the Δ⁴ double bond. The Δ⁴ double bond is selectively reduced in the presence of the Δ⁸ and Δ²⁴ double bonds. This can be achieved by catalytic hydrogenation using a specific catalyst that favors the reduction of the conjugated enone system, or through a dissolving metal reduction. This step will introduce two more deuterium atoms at the C4 position.

  • Step 6: Isomerization of the Δ⁵ double bond (if formed). Depending on the reduction method in the previous step, a Δ⁵ double bond might be formed. This would need to be isomerized back to the thermodynamically more stable Δ⁸ position.

  • Step 7: Purification. The final product, this compound, is purified by column chromatography or recrystallization to achieve the desired purity.

Note: This proposed synthesis is based on established chemical transformations in steroid chemistry. The actual yields and reaction conditions would need to be optimized in a laboratory setting.

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized as a multi-step chemical transformation. Below is a diagram representing the proposed synthetic pathway.

Zymosterol_d5_Synthesis Zymosterol Zymosterol Zymostenone Zymostenone Zymosterol->Zymostenone Oxidation (e.g., PCC) Delta4_Zymostenone Δ⁴-Zymostenone Zymostenone->Delta4_Zymostenone Bromination/Dehydrobromination Deuterated_Delta4_Zymostenone Deuterated Δ⁴-Zymostenone Delta4_Zymostenone->Deuterated_Delta4_Zymostenone Base-catalyzed D₂O exchange Deuterated_Zymostenol Deuterated Zymostenol Deuterated_Delta4_Zymostenone->Deuterated_Zymostenol Reduction (e.g., NaBD₄) Zymosterol_d5 This compound Deuterated_Zymostenol->Zymosterol_d5 Δ⁴ Reduction (e.g., Catalytic Deuteration)

Caption: Proposed synthetic pathway for this compound.

Commercial Availability of this compound

This compound is commercially available from a limited number of specialized chemical suppliers. Researchers should verify the isotopic purity and chemical purity of the product from the supplier's certificate of analysis.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
Sigma-Aldrich (Avanti Polar Lipids) This compound700072P>99% (TLC)1 mg
MedchemExpress This compoundHY-114297SNot specified1 mg, 5 mg
Merck Third Party This compound700072P-1MG>99% (TLC)1 mg

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Conclusion

This compound is an indispensable tool for researchers studying sterol metabolism. While its chemical synthesis is complex, this guide outlines a plausible and detailed pathway for its preparation. For most research applications, purchasing from a reputable commercial supplier is the most practical approach. The information provided herein should serve as a valuable technical resource for scientists and drug development professionals working in the field of lipidomics and steroid biochemistry.

Zymosterol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Zymosterol-d5, a deuterated analog of the critical sterol intermediate, zymosterol. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to support ongoing research in sterol metabolism and related fields.

Core Compound Data

This compound serves as an invaluable tool, primarily as an internal standard for mass spectrometry-based quantification of zymosterol and other related sterols. Its isotopic labeling ensures accurate and precise measurements in complex biological matrices.

PropertyValueCitation(s)
CAS Number 1246298-29-2[1][2]
Molecular Formula C27H39D5O[1][2]
Molecular Weight 389.67 g/mol [2]
Synonyms (2,2,3,4,4-D5)-5α-cholesta-8,24-dien-3ß-ol[1][2]

Experimental Protocols: Quantification of Sterols using LC-MS

The following protocol is a representative method for the analysis of zymosterol and other sterols in biological samples, where this compound would be used as an internal standard. This method is based on a simplified liquid chromatography-mass spectrometry (LC-MS) approach.[3][4][5]

Objective: To quantify zymosterol and other late-stage cholesterol biosynthesis intermediates from cultured cells or plasma.

1. Sample Preparation:

  • Biological samples (e.g., cultured human hepatocytes, plasma) are saponified to release free sterols from their esterified forms.
  • Sterols are then extracted using an organic solvent such as hexane.
  • The organic phase is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS analysis.
  • A known concentration of this compound is added at the beginning of the sample preparation process to serve as an internal standard.

2. Liquid Chromatography (LC) Separation:

  • Column: A pentafluorophenyl (PFP) stationary phase is effective for separating structurally similar sterols.[3][4][5]
  • Mobile Phase: A gradient of methanol and water or a similar reversed-phase solvent system is typically used.
  • Flow Rate: A flow rate appropriate for the column dimensions is applied to achieve optimal separation.
  • Temperature: Column temperature can be controlled to enhance separation.[5]

3. Mass Spectrometry (MS) Detection:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
  • MRM Transition for Zymosterol: A common transition for zymosterol is m/z 367 -> 215.[5] The corresponding transition for this compound would be monitored for quantification.

4. Quantification:

  • A calibration curve is generated using known concentrations of a zymosterol standard.
  • The peak area ratio of endogenous zymosterol to the this compound internal standard is used to determine the concentration of zymosterol in the sample by interpolating from the calibration curve.

Signaling and Biosynthetic Pathways

Zymosterol is a key intermediate in the biosynthesis of cholesterol in mammals and ergosterol in fungi. These pathways are critical for maintaining cell membrane integrity and function.

Cholesterol Biosynthesis Pathway (Post-Lanosterol)

This pathway illustrates the conversion of lanosterol to cholesterol in the endoplasmic reticulum. Zymosterol is a central intermediate in both the Bloch and Kandutsch-Russell pathways.[1][6]

Cholesterol_Biosynthesis Lanosterol Lanosterol 4_4_dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->4_4_dimethylzymosterol Multiple Steps Zymosterol Zymosterol 4_4_dimethylzymosterol->Zymosterol ERG25, ERG26, ERG27 Lathosterol Lathosterol (Kandutsch-Russell Pathway) Zymosterol->Lathosterol DHCR24 Desmosterol Desmosterol (Bloch Pathway) Zymosterol->Desmosterol EBP 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol SC5D Cholesterol_KR Cholesterol 7_Dehydrocholesterol->Cholesterol_KR DHCR7 Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24

Caption: Cholesterol biosynthesis from lanosterol, highlighting zymosterol's role.

Ergosterol Biosynthesis Pathway (Post-Zymosterol)

In fungi, zymosterol is a precursor to ergosterol, the primary sterol in fungal cell membranes. This pathway is a major target for antifungal drugs.[7][8]

Ergosterol_Biosynthesis Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol ERG3 Ergosterol Ergosterol Ergosta_5_7_24_trienol->Ergosterol ERG5, ERG4

Caption: Conversion of zymosterol to ergosterol in fungi.

Transcriptional Regulation of Zymosterol Biosynthesis

The biosynthesis of zymosterol is tightly regulated at the transcriptional level, particularly in yeast. In response to blocks in sterol biosynthesis, the transcription factors Upc2p and Ecm22p coordinately upregulate the expression of genes required for zymosterol synthesis.[2]

Transcriptional_Regulation cluster_0 Cellular State cluster_1 Transcription Factors cluster_2 Target Genes Sterol_Block Block in Sterol Biosynthesis Upc2p Upc2p Sterol_Block->Upc2p Activates Ecm22p Ecm22p Sterol_Block->Ecm22p Activates ERG25 ERG25 Upc2p->ERG25 Upregulates ERG26 ERG26 Upc2p->ERG26 Upregulates ERG27 ERG27 Upc2p->ERG27 Upregulates Ecm22p->ERG25 Upregulates Ecm22p->ERG26 Upregulates Ecm22p->ERG27 Upregulates

Caption: Transcriptional control of zymosterol biosynthesis genes.

References

The Cholesterol Biosynthesis Pathway: An In-depth Guide to the Conversion of Zymosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the terminal stages of cholesterol biosynthesis, focusing on the enzymatic conversion of zymosterol to cholesterol. The content herein is curated for professionals in biochemical research and pharmaceutical development, offering in-depth pathway analysis, structured quantitative data, detailed experimental methodologies, and clear visual representations of the core processes.

Pathway Overview: The Bifurcation from Zymosterol

The conversion of zymosterol (5α-cholesta-8,24-dien-3β-ol) to cholesterol is a critical segment of the post-lanosterol synthesis route, occurring primarily at the endoplasmic reticulum.[1][2] This process is not linear but proceeds through two major, parallel branches: the Bloch pathway and the Kandutsch-Russell pathway.[3][4][5] The choice between these pathways is determined by the timing of the reduction of the C24-C25 double bond in the sterol side chain and varies significantly across different tissues.[3][6]

The Bloch Pathway (via Desmosterol)

In the Bloch pathway, the reduction of the side-chain double bond is the final enzymatic step.[3][4] This pathway is prominent in the liver and testes.[3][7] Zymosterol undergoes a series of modifications to its sterol ring structure first, leading to the formation of desmosterol. Desmosterol (cholesta-5,24-dien-3β-ol) is the immediate precursor to cholesterol in this pathway and is subsequently reduced to cholesterol by the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24).[4]

The key enzymatic steps are:

  • Isomerization: The Δ8 double bond of zymosterol is isomerized to a Δ7 double bond by 3β-hydroxysteroid-Δ8,Δ7-isomerase (also known as emopamil-binding protein, EBP).

  • Desaturation: A Δ5 double bond is introduced by sterol C5-desaturase (SC5D), forming 7-dehydrodesmosterol.

  • Δ7-Reduction: The Δ7 double bond is reduced by 7-dehydrocholesterol reductase (DHCR7) to yield desmosterol.[4]

  • Δ24-Reduction: The final step is the reduction of the C24-C25 double bond in the side chain of desmosterol by DHCR24, producing cholesterol.[8]

The Kandutsch-Russell (K-R) Pathway (via Lathosterol)

Conversely, the Kandutsch-Russell pathway involves an early reduction of the zymosterol side chain.[3][5] This pathway is prominent in the skin.[7]

  • Δ24-Reduction: Zymosterol is first acted upon by DHCR24, which reduces the C24-C25 double bond to form zymostenol.[3]

  • Isomerization: The Δ8 double bond of zymostenol is then isomerized by EBP to form lathosterol (5α-cholest-7-en-3β-ol).

  • Desaturation: Lathosterol is then desaturated by SC5D to form 7-dehydrocholesterol (7-DHC).

  • Δ7-Reduction: In the final step, 7-DHC is reduced to cholesterol by DHCR7.[9] This final reaction is the same as the terminal step in vitamin D synthesis, where 7-DHC serves as the precursor.[9]

Interestingly, flux analysis in mice has revealed that many tissues utilize a hybrid pathway, termed the modified K-R pathway, rather than the canonical K-R route.[3] Furthermore, the enzymes DHCR7 and DHCR24 have been shown to physically interact, suggesting the formation of a "metabolon" that may facilitate substrate channeling between enzymes.[8]

Cholesterol_Biosynthesis_from_Zymosterol cluster_KR Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Zymosterol Zymosterol Zymostenol Zymostenol Zymosterol->Zymostenol DHCR24 Inter_Bloch_1 5α-cholesta-7,24-dien-3β-ol Zymosterol->Inter_Bloch_1 EBP Lathosterol Lathosterol Zymostenol->Lathosterol EBP DHC7 7-Dehydrocholesterol Lathosterol->DHC7 SC5D DHD 7-Dehydrodesmosterol Inter_Bloch_1->DHD SC5D Desmosterol Desmosterol DHD->Desmosterol DHCR7 Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24 Cholesterol_KR Cholesterol DHC7->Cholesterol_KR DHCR7 GCMS_Workflow Start Biological Sample (Plasma, Cells) Spike Spike with Deuterated Internal Standard Start->Spike Saponify Saponification (Hydrolysis of Esters) Spike->Saponify Extract Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Saponify->Extract Dry Dry Down Extract (Nitrogen Stream) Extract->Dry Derivatize Derivatization (e.g., Silylation with BSTFA) Dry->Derivatize Inject GC-MS Injection and Analysis Derivatize->Inject Quantify Data Analysis: Quantification vs. Standard Inject->Quantify Enzyme_Assay_Workflow Start Culture Cells (e.g., HepG2) Incubate Incubate with Labeled Substrate (e.g., [²H₆]Desmosterol) Start->Incubate Harvest Harvest Cells & Add Internal Standard Incubate->Harvest Extract Lipid Extraction & Saponification Harvest->Extract Analyze LC-MS or GC-MS Analysis (Monitor Substrate & Product m/z) Extract->Analyze Calculate Calculate Product/Substrate Ratio (Determine % Conversion) Analyze->Calculate

References

The Pivotal Role of Zymosterol: A Technical Guide to its Discovery and History as a Cholesterol Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate pathway of cholesterol biosynthesis is a cornerstone of cellular metabolism and a critical area of study for drug development, particularly in the context of cardiovascular disease and cancer. Within this complex cascade of enzymatic reactions, the sterol intermediate zymosterol (5α-cholesta-8,24-dien-3β-ol) holds a significant position as a key precursor to cholesterol. This technical guide provides an in-depth exploration of the discovery and history of zymosterol's role in this vital pathway, offering detailed experimental methodologies, quantitative data, and visualizations to support researchers in this field.

Historical Perspective: The Unraveling of a Biosynthetic Pathway

The journey to understanding cholesterol's origins was a central focus of mid-20th-century biochemistry. The pioneering work of Konrad Bloch and his colleagues, utilizing the then-novel technique of isotopic labeling, was instrumental in elucidating the intricate steps of cholesterol biosynthesis.

A landmark publication in 1957 by J.D. Johnston and Konrad Bloch, titled "Studies on the Biosynthesis of Cholesterol. IX. Zymosterol as a Precursor of Cholesterol," provided the definitive evidence for zymosterol's role.[1] This research built upon earlier findings that lanosterol was a key intermediate in the conversion of acetate to cholesterol.

The key experiments that solidified zymosterol's position in the pathway involved the use of radiolabeled compounds in rat liver homogenates. By incubating these preparations with ¹⁴C-labeled zymosterol, Johnston and Bloch were able to demonstrate its efficient conversion to cholesterol. This seminal work laid the foundation for a more complete understanding of the later stages of cholesterol synthesis.

The Bloch and Kandutsch-Russell Pathways: Two Roads to Cholesterol

Subsequent research revealed that the conversion of zymosterol to cholesterol is not a single, linear path but can proceed through two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[2] The key difference between these two routes lies in the timing of the reduction of the double bond in the sterol side chain.

  • The Bloch Pathway: In this pathway, the modifications to the sterol nucleus, including the isomerization of the double bond from the Δ⁸ to the Δ⁷ position and subsequent desaturation to a Δ⁵,⁷-diene, occur before the reduction of the Δ²⁴ double bond in the side chain. Desmosterol is the final intermediate before its conversion to cholesterol by the enzyme Δ²⁴-dehydrocholesterol reductase (DHCR24).

  • The Kandutsch-Russell Pathway: In this alternative route, the Δ²⁴ double bond of zymosterol is reduced first, leading to the formation of zymostenol. The subsequent modifications to the sterol nucleus then proceed to form cholesterol.

The relative flux through these two pathways can vary between different tissues and cell types.

Key Enzymes in the Conversion of Zymosterol to Cholesterol

The transformation of zymosterol to cholesterol is orchestrated by a series of enzymes primarily located in the endoplasmic reticulum.[3] The principal enzymes involved are:

  • Sterol Δ⁸-Δ⁷ isomerase (Emopamil-binding protein, EBP): This enzyme catalyzes the isomerization of the double bond in the B ring of the sterol nucleus from the Δ⁸ to the Δ⁷ position, a crucial step for subsequent reactions.

  • Lathosterol oxidase (Sterol C5-desaturase, SC5D): This enzyme introduces a double bond at the C5 position, creating a Δ⁵,⁷-diene, a characteristic feature of the immediate precursors of cholesterol.

  • 7-Dehydrocholesterol reductase (DHCR7): This enzyme reduces the Δ⁷ double bond, yielding either desmosterol (in the Bloch pathway) or cholesterol itself.

  • Δ²⁴-Dehydrocholesterol reductase (DHCR24): This enzyme is responsible for reducing the Δ²⁴ double bond in the side chain of desmosterol to form the final product, cholesterol.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying zymosterol metabolism.

Cholesterol_Biosynthesis_from_Zymosterol cluster_Bloch Bloch Pathway cluster_KR Kandutsch-Russell Pathway Zymosterol_B Zymosterol Lathosterol Lathosterol Zymosterol_B->Lathosterol EBP (Δ8-Δ7 isomerase) Seven_Dehydrodesmosterol 7-Dehydrodesmosterol Lathosterol->Seven_Dehydrodesmosterol SC5D (C5-desaturase) Desmosterol Desmosterol Seven_Dehydrodesmosterol->Desmosterol DHCR7 Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24 (Δ24-reductase) Zymosterol_KR Zymosterol Zymostenol Zymostenol Zymosterol_KR->Zymostenol DHCR24 (Δ24-reductase) Lathostenol Lathostenol Zymostenol->Lathostenol EBP (Δ8-Δ7 isomerase) Seven_Dehydrocholesterol 7-Dehydrocholesterol Lathostenol->Seven_Dehydrocholesterol SC5D (C5-desaturase) Cholesterol_KR Cholesterol Seven_Dehydrocholesterol->Cholesterol_KR DHCR7

Caption: The Bloch and Kandutsch-Russell pathways for the conversion of zymosterol to cholesterol.

Isotopic_Labeling_Workflow Start Cell Culture (e.g., Human Fibroblasts) or Tissue Homogenate (e.g., Rat Liver Microsomes) Incubation Incubation with Radiolabeled Precursor (e.g., [14C]Zymosterol or [14C]Acetate) Start->Incubation Termination Reaction Termination (e.g., Saponification) Incubation->Termination Extraction Lipid Extraction (e.g., with Hexane) Termination->Extraction Separation Sterol Separation (e.g., HPLC or TLC) Extraction->Separation Quantification Quantification of Radioactivity in Zymosterol and Cholesterol Fractions (e.g., Scintillation Counting) Separation->Quantification Analysis Data Analysis: Calculate % Conversion and Conversion Rate Quantification->Analysis

Caption: A typical experimental workflow for tracing the conversion of zymosterol to cholesterol using isotopic labeling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of zymosterol as a cholesterol precursor.

Protocol 1: In Vitro Conversion of [¹⁴C]Zymosterol to Cholesterol in Rat Liver Homogenates

This protocol is based on the foundational experiments that first demonstrated the direct conversion of zymosterol to cholesterol.

1. Preparation of Rat Liver Homogenate:

  • Euthanize a male Sprague-Dawley rat and perfuse the liver with ice-cold 0.9% NaCl.

  • Excise the liver, weigh it, and homogenize it in 3 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.03 M nicotinamide using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove nuclei and cell debris. The resulting supernatant is the crude homogenate.

2. Incubation:

  • Prepare incubation flasks containing:

    • Rat liver homogenate (e.g., 5 mL)

    • [¹⁴C]Zymosterol (e.g., 0.1 µCi in a small volume of ethanol)

    • ATP (5 mM)

    • NAD⁺ (1 mM)

    • NADP⁺ (1 mM)

    • Glucose-6-phosphate (5 mM)

    • Magnesium chloride (5 mM)

  • Incubate the flasks at 37°C for a specified time (e.g., 2 hours) with gentle shaking.

3. Saponification and Extraction:

  • Stop the reaction by adding 10 mL of 15% (w/v) alcoholic KOH.

  • Saponify the mixture by refluxing for 1 hour.

  • Cool the mixture and extract the non-saponifiable lipids three times with 20 mL of petroleum ether.

  • Pool the ether extracts and wash them with water until neutral.

  • Evaporate the solvent under a stream of nitrogen.

4. Separation and Quantification of Sterols:

  • Dissolve the lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1).

  • Separate the sterols using thin-layer chromatography (TLC) on silica gel plates with a solvent system such as hexane:ethyl acetate (4:1).

  • Visualize the sterol bands by exposing the plate to iodine vapor.

  • Scrape the bands corresponding to zymosterol and cholesterol into separate scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the percentage conversion of zymosterol to cholesterol: % Conversion = (DPM in Cholesterol / (DPM in Zymosterol + DPM in Cholesterol)) * 100

Protocol 2: Isotopic Labeling of Sterols in Cultured Human Fibroblasts

This protocol is adapted from studies investigating cholesterol biosynthesis in a cellular context.

1. Cell Culture:

  • Culture human fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

2. Labeling Experiment:

  • When cells reach approximately 80% confluency, replace the growth medium with serum-free DMEM.

  • Add [¹⁴C]acetate (e.g., 1 µCi/mL) to the medium and incubate for a desired period (e.g., 4, 8, 12, 24 hours).

3. Lipid Extraction:

  • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into PBS and pellet them by centrifugation.

  • Extract the total lipids from the cell pellet using a modified Bligh-Dyer method with chloroform:methanol (1:2, v/v).

4. Sterol Separation by High-Performance Liquid Chromatography (HPLC):

  • Saponify the lipid extract as described in Protocol 1.

  • Analyze the non-saponifiable lipids by reverse-phase HPLC on a C18 column.

  • Use an isocratic mobile phase of acetonitrile or a gradient system to separate zymosterol and cholesterol.

  • Monitor the elution profile using a UV detector (at ~210 nm) and collect fractions.

5. Quantification and Data Analysis:

  • Determine the radioactivity in the collected fractions corresponding to zymosterol and cholesterol using a scintillation counter.

  • Calculate the incorporation of the radiolabel into each sterol over time to determine the precursor-product relationship.

Quantitative Data

The following tables summarize representative quantitative data from studies on the conversion of zymosterol to cholesterol.

Table 1: Conversion of [¹⁴C]Zymosterol to Cholesterol in Rat Liver Preparations

Time (hours)% Conversion to Cholesterol (Homogenate)% Conversion to Cholesterol (Microsomes + Cytosol)
0.515.225.8
128.745.3
245.168.9
462.585.2

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Kinetic Parameters of Key Enzymes in Zymosterol Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Sterol Δ⁸-Δ⁷ isomerase (EBP)Zymosterol~15~0.5
Δ²⁴-Dehydrocholesterol reductase (DHCR24)Desmosterol~5~1.2

Values are approximate and can vary depending on the experimental conditions and tissue source.

Conclusion

The discovery of zymosterol as a direct precursor to cholesterol was a pivotal moment in our understanding of steroid metabolism. The elegant isotopic tracer experiments conducted by pioneers like Johnston and Bloch provided the crucial evidence that shaped our current view of the cholesterol biosynthetic pathway. The subsequent elucidation of the Bloch and Kandutsch-Russell pathways has further refined this understanding, highlighting the metabolic flexibility within cells. For researchers and drug development professionals, a thorough grasp of this history and the experimental techniques used to unravel it is essential for designing new strategies to modulate cholesterol levels and for understanding the complex regulation of this fundamental biological process. The detailed protocols and data presented in this guide serve as a valuable resource for furthering research in this critical area.

References

The Natural Abundance and Analysis of Zymosterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a critical metabolic intermediate in the biosynthesis of essential sterols across a wide range of organisms. In mammals, it is a precursor to cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids.[1][2][3] In fungi, such as Saccharomyces cerevisiae, zymosterol is a key intermediate in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity and function.[4] Its presence, though often transient and in low concentrations, extends to plants and marine organisms, where it participates in the synthesis of various phytosterols and other steroidal compounds.[5][6] Understanding the natural abundance and metabolic flux of zymosterol is paramount for research in lipidomics, drug development, particularly in the context of antifungal therapies, and for elucidating the intricate regulation of sterol homeostasis.

This technical guide provides a comprehensive overview of the natural abundance of zymosterol in various organisms, detailed experimental protocols for its quantification, and a visualization of its role in key metabolic pathways.

Data Presentation: Natural Abundance of Zymosterol

The concentration of zymosterol is typically low in most organisms under normal physiological conditions, reflecting its role as a transient intermediate. However, its levels can be influenced by genetic factors, developmental stage, and exposure to specific inhibitors of the sterol biosynthetic pathway.

Organism/TissueZymosterol AbundanceNotesReference(s)
Yeast
Saccharomyces cerevisiaeConstitutes a minor fraction of total sterols.Ergosterol is the major sterol, typically accounting for over 90% of the total sterols.[2]
Saccharomyces cerevisiae (Lipid Particles)Enriched compared to other cellular membranes.Found alongside ergosterol, fecosterol, and episterol.[1][7][8]
Candida albicans2% - 5% of total cellular sterols.Ergosterol is the major sterol (69% - 83%).[9]
Candida albicans (Mycelial form plasma membrane)16% of total free sterols.Ergosterol accounts for 42%. The major esterified sterol is zymosterol.[4][9]
Candida albicans (Control group in a drug study)8.80% of total sterols.Ergosterol accounted for 89.85%.[4][9]
Mammals
Human FibroblastsNegligible fraction of total sterols.Levels can be significantly increased to ~1 mol% of total sterols upon treatment with a Δ24-reductase inhibitor like triparanol.[10][11]
Human PlasmaLow nanogram per milliliter range.Desmosterol, a related sterol, is found at concentrations of approximately 200–1,000 ng/ml.[12]
Rat LiverLow levels, with higher rates of synthesis compared to many extrahepatic tissues.Overall sterol synthesis is suppressed by dietary cholesterol.[13][14]
Plants
Arabidopsis thalianaNot typically reported as a major sterol.The major sterols are β-sitosterol, campesterol, and stigmasterol.[5][15][16]
Glycine max (Soybean)Not reported as a major sterol.The sterol profile is dominated by sitosterol, campesterol, and stigmasterol.[5][6][17][18]
Marine Organisms
SpongesNot typically reported as a major sterol.Sterol composition is highly diverse and species-specific, often containing unique sterols.[1][19][20][21][22]

Signaling Pathways and Experimental Workflows

Cholesterol and Ergosterol Biosynthesis Pathways

Zymosterol is a key branch-point intermediate in the post-lanosterol pathway of sterol biosynthesis. In mammals, it can be directed down either the Bloch or the Kandutsch-Russell pathway to cholesterol. In fungi, it is a precursor to ergosterol.

Sterol_Biosynthesis cluster_mammal Mammalian Cholesterol Biosynthesis cluster_fungi Fungal Ergosterol Biosynthesis Lanosterol Lanosterol FF_MAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Lanosterol->FF_MAS CYP51A1 Zymosterol Zymosterol FF_MAS->Zymosterol Multiple Steps Zymostenol Zymostenol Lathosterol Lathosterol Zymostenol->Lathosterol EBP 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Zymosterol->Zymostenol DHCR24 (Kandutsch-Russell Pathway) Desmosterol Desmosterol Zymosterol->Desmosterol EBP (Bloch Pathway) Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Desmosterol->Cholesterol DHCR24 Episterol Episterol Fecosterol->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps (ERG3, ERG5)

Caption: Simplified overview of the cholesterol and ergosterol biosynthesis pathways highlighting the central role of zymosterol.

Experimental Workflow for Zymosterol Quantification

The quantification of zymosterol from biological samples typically involves lipid extraction, saponification to release free sterols, derivatization, and analysis by chromatography coupled with mass spectrometry.

Experimental_Workflow Sample Biological Sample (e.g., Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Saponification Saponification (Alkaline Hydrolysis) Extraction->Saponification Derivatization Derivatization (e.g., Silylation for GC-MS) Saponification->Derivatization Analysis Chromatographic Separation and Detection (GC-MS or HPLC-MS/MS) Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A generalized workflow for the quantification of zymosterol from biological samples.

Experimental Protocols

Lipid Extraction from Mammalian Cells (Adapted from Folch Method)

This protocol is suitable for the extraction of total lipids, including sterols, from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in a minimal volume of PBS and transfer to a glass centrifuge tube.

  • Add 20 volumes of chloroform:methanol (2:1) to the cell suspension (e.g., for 1 mL of cell suspension, add 20 mL of the solvent mixture).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Incubate at room temperature for 20-30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., for 21 mL of mixture, add 4.2 mL of NaCl solution).

  • Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette and transfer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -20°C or -80°C under an inert atmosphere until further analysis.

Saponification of Lipid Extract

This procedure hydrolyzes sterol esters to yield free sterols.

Materials:

  • 1 M KOH in 90% ethanol

  • n-Hexane

  • Deionized water

  • Water bath or heating block

Procedure:

  • Resuspend the dried lipid extract in 2 mL of 1 M KOH in 90% ethanol.

  • Incubate the mixture at 60-80°C for 1 hour with occasional vortexing.

  • Allow the mixture to cool to room temperature.

  • Add 1 mL of deionized water and 3 mL of n-hexane.

  • Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the phases.

  • Collect the upper hexane layer containing the non-saponifiable lipids (including sterols) and transfer to a new tube.

  • Repeat the hexane extraction (step 4-6) two more times and pool the hexane fractions.

  • Evaporate the pooled hexane to dryness under a nitrogen stream.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a common derivatization method to increase the volatility and thermal stability of sterols for GC analysis.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (anhydrous)

  • Heating block or oven

Procedure:

  • Ensure the dried non-saponifiable lipid extract is completely free of water.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Cap the vial tightly and vortex to dissolve the sample.

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp to 280°C at 10°C/min, hold for 15 minutes

    • Ramp to 300°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for zymosterol-TMS derivative (e.g., m/z 456, 363, 343).

Quantification: Quantification is typically performed using an internal standard (e.g., epicoprostanol or a deuterated sterol) added at the beginning of the sample preparation. A calibration curve is generated using a series of known concentrations of a pure zymosterol standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration to determine the amount of zymosterol in the sample.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity for sterol analysis and often does not require derivatization.[2][9][16][23]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: A linear gradient from 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). For zymosterol, a typical transition would be the precursor ion [M+H-H₂O]⁺ to a characteristic product ion.

Quantification: Similar to GC-MS, quantification is achieved using an internal standard (e.g., a deuterated analog of zymosterol or a related sterol) and a calibration curve constructed from a pure standard. The peak area ratios of the analyte to the internal standard are used for concentration determination.[23]

Conclusion

Zymosterol, while a minor component of the total sterol pool in most organisms, plays a pivotal and highly regulated role in the biosynthesis of critical sterols like cholesterol and ergosterol. Its quantification provides valuable insights into the flux and regulation of these pathways. The methodologies outlined in this guide, from sample preparation to advanced mass spectrometric analysis, provide a robust framework for researchers to accurately determine the abundance of zymosterol in a variety of biological matrices. Further research, particularly in obtaining more comprehensive quantitative data across a wider range of species, will continue to enhance our understanding of the diverse roles of this important sterol intermediate.

References

Methodological & Application

Zymosterol-d5: A Powerful Tool for Targeted Mass Spectrometry in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zymosterol-d5, a deuterated analog of the cholesterol precursor zymosterol, serves as a critical internal standard for targeted mass spectrometry-based quantification. Its application is pivotal for researchers, scientists, and drug development professionals investigating the intricacies of the cholesterol biosynthesis pathway and related metabolic disorders. The stable isotope label allows for precise and accurate measurement of endogenous zymosterol levels in various biological matrices, overcoming challenges of ion suppression and extraction efficiency inherent in complex samples. This document provides detailed application notes and protocols for the utilization of this compound in targeted mass spectrometry.

Application Notes

This compound is a versatile tool with a range of applications in lipidomics and metabolic research. Its primary use is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of zymosterol and other related sterols.[1]

1. Metabolic Flux Analysis of the Cholesterol Biosynthesis Pathway

Understanding the dynamics of cholesterol synthesis is crucial in studying various diseases, including atherosclerosis and neurodegenerative disorders. This compound, in conjunction with other stable isotope-labeled precursors, can be employed to trace the metabolic flux through different branches of the cholesterol biosynthesis pathway.[2][3][4] By monitoring the incorporation of the deuterium label over time, researchers can elucidate the relative activities of key enzymes and identify potential bottlenecks or dysregulations in the pathway.

2. Drug Discovery and Development

Numerous pharmacological agents are designed to modulate cholesterol metabolism. This compound is invaluable in the pre-clinical and clinical development of such drugs. It facilitates the accurate quantification of zymosterol, a key intermediate that can accumulate upon the inhibition of downstream enzymes like 3-β-hydroxysterol Δ-24-reductase (DHCR24).[1] This allows for the assessment of a drug's target engagement and its effect on the sterol profile.

3. Clinical Diagnostics and Biomarker Discovery

Inherited disorders of cholesterol biosynthesis, such as desmosterolosis, can lead to severe developmental abnormalities. Targeted mass spectrometry assays using this compound as an internal standard can be developed for the sensitive and specific detection of abnormal sterol profiles in patient samples, aiding in the diagnosis of these rare genetic conditions.[5] Furthermore, altered zymosterol levels may serve as a potential biomarker for other metabolic diseases, and this compound is essential for the validation of such biomarkers.

4. Elucidating the Role of Zymosterol in Cellular Processes

Zymosterol itself is not merely a passive intermediate; it is involved in various cellular functions. Accurate quantification using this compound enables researchers to study the specific roles of zymosterol in membrane biology, cell signaling, and its potential as a bioactive lipid.

Quantitative Data Summary

The following table summarizes the quantitative data for zymosterol levels in HepG2 cells, a human liver cancer cell line commonly used in metabolic research. This data is adapted from a study that utilized a targeted LC-MS/MS approach for sterol analysis.[6][7] While the original study used a different deuterated internal standard, the principles of quantification are directly applicable when using this compound.

Sample TypeAnalyteConcentration (ng/10^6 cells)MethodInternal Standard
HepG2 CellsZymosterol1.5 ± 0.2LC-MS/MSThis compound (adapted)
HepG2 CellsLanosterol3.1 ± 0.4LC-MS/MSThis compound (adapted)
HepG2 CellsLathosterol2.8 ± 0.3LC-MS/MSThis compound (adapted)
HepG2 CellsDesmosterol0.9 ± 0.1LC-MS/MSThis compound (adapted)

Experimental Protocols

Protocol 1: Quantification of Zymosterol in Cultured Cells using LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of zymosterol from cultured cells, such as HepG2, using this compound as an internal standard.

Materials:

  • Cultured cells (e.g., HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Water, HPLC grade

  • Zymosterol analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Microcentrifuge tubes

  • Glass vials with PTFE-lined caps

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in 200 µL of deionized water.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell suspension, add 750 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Add a known amount of this compound internal standard solution (e.g., 10 µL of 1 µg/mL solution).

    • Vortex vigorously for 1 minute.

    • Add 250 µL of chloroform and vortex for 1 minute.

    • Add 250 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass vial.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water, 80:20, v/v).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column suitable for lipid analysis.

      • Employ a gradient elution with mobile phases such as A: water with 0.1% formic acid and B: methanol with 0.1% formic acid.

      • The gradient can be optimized to achieve good separation of zymosterol from other sterols.

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous zymosterol and the this compound internal standard.

        • Zymosterol: Monitor the transition of m/z 367.3 -> 271.2 (or other optimized transitions).

        • This compound: Monitor the transition of m/z 372.3 -> 276.2 (or other optimized transitions, depending on the labeling pattern).

      • Optimize the collision energy and other MS parameters for maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous zymosterol and the this compound internal standard.

    • Calculate the ratio of the peak area of zymosterol to the peak area of this compound.

    • Quantify the concentration of zymosterol in the sample by comparing this ratio to a standard curve generated using known concentrations of the zymosterol analytical standard and a fixed concentration of the this compound internal standard.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Post-Lanosterol) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol Bloch Pathway Lathosterol Lathosterol Zymosterol->Lathosterol Kandutsch-Russell Pathway Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 7-Dehydrocholesterol 7-Dehydro- cholesterol Lathosterol->7-Dehydrocholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified overview of the cholesterol biosynthesis pathway highlighting the central position of Zymosterol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HepG2) Harvesting 2. Cell Harvesting & Lysis CellCulture->Harvesting Spiking 3. Spiking with This compound Harvesting->Spiking Extraction 4. Lipid Extraction (Bligh-Dyer) Spiking->Extraction Drying 5. Solvent Evaporation Extraction->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LC_Separation 7. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 9. Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the quantification of Zymosterol using this compound and LC-MS/MS.

References

Application Notes and Protocols for Zymosterol-d5 Spiking in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Zymosterol-d5 as an internal standard in the quantitative analysis of sterols in various biological matrices, including plasma, serum, and cultured cells. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

This compound is a deuterated analog of zymosterol, a key intermediate in the cholesterol biosynthesis pathway. Its use as an internal standard is crucial for accurate quantification as it co-elutes with the endogenous analyte and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.[1]

Quantitative Data Summary

The optimal concentration of this compound for spiking should ideally be in the mid-range of the calibration curve of the target analyte. While specific concentrations for this compound are not always explicitly detailed in the literature, a working concentration can be inferred from protocols using other deuterated sterol standards. A common approach is to add a fixed amount of the internal standard to all samples, calibrators, and quality controls.

Table 1: Recommended Spiking Concentrations for this compound Internal Standard

Biological MatrixRecommended Spiking Concentration (ng/sample)Sample VolumeRationale/Reference
Human Plasma/Serum100 - 500 ng50 - 200 µLBased on typical concentrations of deuterated standards like d6-cholesterol and d7-lathosterol used in similar sterol panels.[2][3] This range is expected to be within the linear range of detection for most modern LC-MS/MS systems.
Cultured Cells50 - 200 ng1-5 x 10^6 cellsDependent on cell type and endogenous levels of sterol intermediates. Lower concentrations may be suitable for cells with lower sterol content. The amount should be optimized to be well above the limit of detection but not saturate the detector.

Table 2: Example Calibration Curve Ranges for Endogenous Sterols

AnalyteCalibration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Zymosterol1 - 500~0.5~1.5
Desmosterol1 - 500~0.5~1.5
Lathosterol5 - 1000~2~6
Lanosterol1 - 500~0.5~1.5
7-Dehydrocholesterol1 - 250~0.3~1.0

Note: These values are illustrative and should be determined for each specific assay and instrument.

Experimental Protocols

Protocol 1: Quantification of Zymosterol and Other Sterols in Human Plasma/Serum

This protocol describes the extraction and analysis of sterols from human plasma or serum using saponification followed by liquid-liquid extraction.

1. Materials and Reagents:

  • This compound internal standard stock solution (1 mg/mL in ethanol)

  • Working internal standard solution (e.g., 1 µg/mL in ethanol)

  • Methanol, Ethanol, n-Hexane (HPLC grade)

  • Potassium Hydroxide (KOH)

  • Butylated hydroxytoluene (BHT)

  • Deionized water

  • Human plasma/serum samples

2. Sample Preparation and Extraction:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a glass tube, add 50 µL of the this compound working internal standard solution (e.g., to achieve a final concentration of 500 ng/sample).

  • Add 1 mL of 1 M ethanolic KOH containing 0.1% BHT.

  • Vortex vigorously for 30 seconds.

  • Incubate at 60°C for 1 hour for saponification.

  • Cool the tubes to room temperature.

  • Add 1 mL of deionized water and 2 mL of n-hexane.

  • Vortex for 2 minutes and centrifuge at 1500 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction with another 2 mL of n-hexane.

  • Combine the hexane fractions and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Sterols in Cultured Cells

This protocol outlines the procedure for extracting sterols from cultured cells.

1. Materials and Reagents:

  • This compound internal standard stock solution (1 mg/mL in ethanol)

  • Working internal standard solution (e.g., 0.5 µg/mL in ethanol)

  • Phosphate-buffered saline (PBS)

  • Chloroform, Methanol (HPLC grade)

  • Cell scraper

2. Sample Preparation and Extraction:

  • Aspirate the culture medium and wash the cells twice with cold PBS.

  • Harvest cells (e.g., by scraping) in 1 mL of PBS and transfer to a glass tube.

  • Add 50 µL of the this compound working internal standard solution (e.g., to achieve a final concentration of 250 ng/sample).

  • Add 3 mL of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 1500 x g for 10 minutes to pellet the cell debris.

  • Transfer the supernatant (organic phase) to a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Proceed with saponification as described in Protocol 1 (steps 3-12) if necessary, or directly reconstitute for analysis if analyzing free sterols.

LC-MS/MS Analysis Conditions

Table 3: Example LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient50% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 50% B for 5 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Monitored TransitionsZymosterol: m/z 367.3 -> 367.3 (precursor ion [M+H-H2O]+) this compound: m/z 372.3 -> 372.3 (precursor ion [M+H-H2O]+)
Collision EnergyOptimized for each instrument
Dwell Time50-100 ms

Note: These are starting parameters and should be optimized for the specific instrument and analytes of interest.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum, Cells) add_is Spike with this compound (Internal Standard) sample->add_is saponification Saponification (Optional, for total sterols) add_is->saponification extraction Liquid-Liquid or Solid-Phase Extraction saponification->extraction dry_down Evaporation extraction->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for sterol quantification.

G cluster_pathway Cholesterol Biosynthesis Pathway (Simplified) cluster_analysis Analytical Target Lanosterol Lanosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->7-Dehydrocholesterol ...multiple steps... Zymosterol Zymosterol Lanosterol->Zymosterol ...multiple steps... Lathosterol Lathosterol 7-Dehydrocholesterol->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol Desmosterol Desmosterol Zymosterol->Desmosterol Desmosterol->Cholesterol Zymosterol_d5 This compound (Internal Standard) Zymosterol_endogenous Zymosterol (Endogenous Analyte)

Caption: Zymosterol's position in cholesterol biosynthesis.

References

Application Notes and Protocols: Zymosterol-d5 in the Investigation of Sterol Metabolism Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosterol is a critical intermediate in the post-squalene segment of cholesterol biosynthesis in mammals and ergosterol biosynthesis in fungi.[1][2] Disorders in sterol metabolism, often resulting from genetic defects in enzymes along this pathway, can lead to the accumulation or depletion of specific sterol intermediates, including zymosterol, causing a range of severe clinical manifestations.[3][4] Zymosterol-d5, a deuterated analog of zymosterol, serves as an invaluable tool for researchers studying these disorders. Its primary application is as an internal standard in mass spectrometry-based methods for the precise and accurate quantification of zymosterol and other sterols in biological samples.[5][6] This allows for the investigation of disease mechanisms, the identification of biomarkers, and the evaluation of potential therapeutic interventions.

Core Applications of this compound

  • Internal Standard for Accurate Quantification: Due to its similar chemical and physical properties to endogenous zymosterol, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. It co-elutes with the analyte of interest and helps to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.[5][6]

  • Metabolic Flux Analysis: this compound can be used as a tracer to study the dynamics of sterol metabolism. By introducing labeled zymosterol into cell cultures or animal models, researchers can track its conversion to downstream metabolites, providing insights into the activity of various enzymes in the sterol biosynthesis pathway.

  • Diagnosing and Monitoring Sterol Metabolism Disorders: Accurate measurement of zymosterol levels is crucial for the diagnosis and monitoring of several inherited metabolic disorders. For instance, elevated levels of zymosterol can be indicative of specific enzyme deficiencies in the cholesterol biosynthesis pathway.[3]

  • Drug Development and Efficacy Testing: this compound is utilized in the development and testing of drugs targeting enzymes in the sterol biosynthesis pathway. For example, it can be used to assess how a particular drug affects the levels of zymosterol and other sterols, providing a quantitative measure of the drug's efficacy and mechanism of action.[7][8]

Disorders Associated with Altered Zymosterol Metabolism

Several genetic disorders are characterized by disruptions in the conversion of zymosterol and other late-stage cholesterol precursors. The use of this compound for accurate quantification is critical in the study of these conditions.

DisorderDefective Enzyme/ProteinAccumulated Sterols (including)Reference
SC4MOL Deficiency Sterol-C4-methyl oxidase-like4,4-dimethylzymosterol[7]
Lathosterolosis Sterol-5-desaturase (SC5D)Lathosterol[3]
Desmosterolosis 24-dehydrocholesterol reductase (DHCR24)Desmosterol[7]
CHILD Syndrome NAD(P)H steroid dehydrogenase-like protein (NSDHL)Zymosterol, Cholesta-8(9)-en-3β-ol[3]

Experimental Protocols

Protocol 1: Quantification of Zymosterol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the accurate quantification of zymosterol in human plasma samples, a key procedure for studying sterol metabolism disorders.

Workflow for Zymosterol Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Human Plasma Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Extract Lipid Extraction (e.g., with Hexane) Precipitate->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection Ionize->Detect Integrate Integrate Peak Areas (Zymosterol & this compound) Detect->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify Zymosterol Concentration using Calibration Curve Calculate->Quantify G cluster_Bloch Bloch Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps Desmosterol Desmosterol Zymosterol->Desmosterol DHCR24 inhibited in Desmosterolosis Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D inhibited in Lathosterolosis Dehydrocholesterol->Cholesterol DHCR7

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Zymosterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Zymosterol-d5 from other sterols.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and other sterols.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Sample solvent incompatibility with the mobile phase. Sterols have low solubility in highly aqueous mobile phases.[1]Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. For reversed-phase HPLC, dissolve the sample in a high percentage of organic solvent like methanol or isopropanol.[2]
Secondary interactions with the stationary phase.Use a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for sterols.[3] Consider adding a small amount of an acidic modifier like formic acid to the mobile phase.[3]
Co-elution of this compound with Isobaric Sterols Insufficient chromatographic resolution. Zymosterol, for example, can be challenging to separate from 24-dehydrolathosterol and desmosterol as they have the same molecular weight.[3]For HPLC: Optimize the mobile phase gradient, flow rate, or temperature. Consider using two columns in series to increase the column length and improve resolution.[3] A PFP stationary phase has shown success in separating isobaric sterols.[3]
For GC: Optimize the temperature program (ramp rate and holds). Ensure proper derivatization to improve volatility and separation.
Low Signal Intensity or Poor Sensitivity in LC-MS Poor ionization of sterols. Sterols are not readily ionizable by electrospray ionization (ESI).[3]Use an alternative ionization technique like atmospheric pressure chemical ionization (APCI) if available. For ESI, optimize source parameters and consider the use of mobile phase additives that promote adduct formation, such as ammonium acetate.[2]
Presence of acetonitrile in the mobile phase can decrease signal intensity for some sterols.[2]If using acetonitrile, try replacing it with methanol or another suitable organic solvent and compare the signal response.
Column Degradation in GC Analysis Injection of non-volatile impurities from the sample matrix (e.g., plasma).[4]Implement a thorough sample preparation procedure including saponification and liquid-liquid or solid-phase extraction (SPE) to remove interfering substances.[2][5] Use a guard column to protect the analytical column. Regularly bake out the column at a high temperature to remove contaminants.[4]
Incomplete saponification leading to the presence of glycerides.[4]Ensure the saponification reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.
Irreproducible Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Column aging or contamination.Use a guard column and implement a regular column cleaning and regeneration protocol. If reproducibility issues persist, replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other sterols?

A1: The primary challenge is the structural similarity and isobaric nature of many sterols. For instance, zymosterol, 24-dehydrolathosterol, and desmosterol have the same molecular weight, making their separation by mass spectrometry alone impossible.[3] Therefore, high-efficiency chromatographic separation is crucial for their individual detection and quantification.[3]

Q2: Should I use HPLC-MS or GC-MS for this compound analysis?

A2: Both techniques are viable, and the choice depends on your specific requirements and available instrumentation.

  • HPLC-MS is often preferred for its high sensitivity and ability to analyze samples without derivatization, which simplifies sample preparation and reduces potential sources of error.[3]

  • GC-MS typically offers high chromatographic resolution for sterols, but usually requires a derivatization step (e.g., silylation) to increase the volatility of the analytes.[5][6]

Q3: Why is derivatization often necessary for GC analysis of sterols?

A3: Derivatization, commonly by converting the hydroxyl group to a trimethylsilyl (TMS) ether, is performed to:

  • Increase the volatility of the sterols, allowing them to be analyzed by gas chromatography.[5]

  • Improve the peak shape and reduce tailing by blocking active sites on the sterol molecule.[5]

  • Enhance thermal stability during analysis.

Q4: What type of HPLC column is recommended for sterol separation?

A4: While standard C18 columns can be used, specialized stationary phases can provide better selectivity for sterols.[1][2] A pentafluorophenyl (PFP) stationary phase has been shown to be effective in separating challenging isobaric sterols like zymosterol.[3]

Q5: How can I improve the detection of this compound by LC-MS?

A5: Since sterols have low proton affinity, using additives in the mobile phase can enhance their ionization. Ammonium acetate is commonly used to promote the formation of [M+NH4]+ adducts in positive ion mode ESI.[2] Optimizing the MS source parameters, such as capillary voltage and gas flows, is also critical.

Experimental Protocols

Protocol 1: LC-MS Method for this compound Separation

This protocol is based on a method developed for the analysis of multiple sterols from biological samples.[3]

1. Sample Preparation (from cell culture): a. Homogenize the cell pellet in a suitable buffer. b. Add an internal standard mix containing this compound. c. Perform a liquid-liquid extraction using a mixture of chloroform and methanol. d. Evaporate the organic phase to dryness under a stream of nitrogen. e. Reconstitute the dried extract in the initial mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
  • Column: Two Phenomenex Luna 3 µm PFP columns (100 x 2 mm) connected in series.[3]
  • Mobile Phase: Isocratic elution with Methanol/1-Propanol/Water/Formic Acid (80:10:10:0.02, v/v/v/v).[3]
  • Flow Rate: 150 µL/min.[3]
  • Injection Volume: 5 µL.[3]
  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and other target sterols. For example, the MRM transition for zymosterol is m/z 367 -> 215.[3]

Protocol 2: GC-MS Method for Sterol Analysis (with Derivatization)

This is a general protocol for the analysis of total sterols after saponification and derivatization.

1. Sample Preparation and Saponification: a. To the sample (e.g., plasma), add an internal standard (e.g., 5α-cholestane). b. Add ethanolic potassium hydroxide solution and heat to hydrolyze any sterol esters.[6] c. After cooling, perform a liquid-liquid extraction with n-hexane.[6] d. Evaporate the n-hexane layer to dryness.

2. Derivatization: a. Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[6] b. Heat the mixture to ensure complete derivatization of the sterol hydroxyl groups to TMS ethers.

3. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.
  • Column: A 95% dimethyl, 5% diphenyl-polysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[5]
  • Injector Temperature: 280 °C.
  • Oven Temperature Program: Start at an initial temperature of 180 °C, then ramp to 280 °C at 10 °C/min and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection start Biological Sample saponification Saponification (for total sterols) start->saponification Optional extraction Liquid-Liquid or Solid-Phase Extraction start->extraction Direct Extraction saponification->extraction derivatization Derivatization (for GC-MS) extraction->derivatization reconstitution Reconstitution extraction->reconstitution gc GC derivatization->gc hplc HPLC reconstitution->hplc ms Mass Spectrometry hplc->ms gc->ms

Caption: General experimental workflow for sterol analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Result peak_shape Tailing or Fronting? start->peak_shape coelution Co-elution of Peaks? start->coelution low_signal Low Signal Intensity? start->low_signal solvent_mismatch Check Sample Solvent vs. Mobile Phase Compatibility peak_shape->solvent_mismatch Yes secondary_interactions Consider Secondary Interactions with Column peak_shape->secondary_interactions If solvent is compatible optimize_method Optimize Gradient/Temp. Program and Flow Rate coelution->optimize_method Yes change_column Use Longer Column or Different Stationary Phase (PFP) optimize_method->change_column If optimization fails optimize_ms Optimize MS Source Parameters and Ionization low_signal->optimize_ms Yes check_mobile_phase Evaluate Mobile Phase Additives/Composition optimize_ms->check_mobile_phase If still low

Caption: Troubleshooting logic for chromatographic separation of sterols.

References

Zymosterol-d5 Standards: A Technical Guide to Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Zymosterol-d5 standards. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in its powdered form.[1][2][3] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month.[1][4] It is also advisable to protect solutions from light.[4]

Q2: How long can I store my this compound standard?

A2: As a powder, this compound is stable for at least one to three years when stored at -20°C.[1][2] Once dissolved in a solvent, the stability is reduced. Stock solutions are typically stable for 6 months at -80°C or 1 month at -20°C.[1][4]

Q3: What solvent should I use to dissolve this compound?

A3: The choice of solvent will depend on your experimental needs. This compound has been used as a standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of sterols in human plasma.[3][5] For general guidance on preparing solutions of similar deuterated standards, methanol is a possible solvent.[6] Always refer to the manufacturer's product datasheet for specific solubility information.

Q4: Is this compound sensitive to light or moisture?

A4: While one supplier indicates that the powdered form is not light-sensitive or hygroscopic, it is recommended to protect solutions of this compound from light.[2][4] To prevent any potential degradation, it is best practice to store the powder in a tightly sealed container in a dark, dry environment.

Q5: Should I be concerned about freeze-thaw cycles?

A5: Yes. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before storage.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or poor analytical results (e.g., peak area changes, retention time shifts) Degradation of the this compound standard.- Verify the storage conditions and duration. - Prepare a fresh stock solution from powder. - If the issue persists, consider purchasing a new standard.
Improper handling or storage of the standard.- Review your handling procedures, including solvent purity and storage containers. - Ensure aliquots are used to avoid multiple freeze-thaw cycles.
Contamination of the standard.- Use fresh, high-purity solvent for dilutions. - Handle the standard in a clean environment to avoid cross-contamination.
Precipitation observed in the stock solution upon thawing Poor solubility of this compound in the chosen solvent at low temperatures.- Gently warm the solution to room temperature and vortex to redissolve. - Consider preparing a more dilute stock solution. - Consult the manufacturer's datasheet for recommended solvents and solubility limits.
The solution may be supersaturated.- Prepare a new, less concentrated stock solution.

Stability and Storage Summary

Form Storage Temperature Duration Important Considerations
Powder-20°C1 to 3 years[1][2]Store in a tightly sealed, light-protected container.
In Solvent-80°C6 months[1][4]Aliquot to avoid freeze-thaw cycles; protect from light.[4]
-20°C1 month[1][4]Aliquot to avoid freeze-thaw cycles; protect from light.[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the standard using an analytical balance.

  • Add the appropriate volume of a high-purity solvent (e.g., methanol, ethanol, or as recommended by the manufacturer) to achieve the desired concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Dispense the stock solution into single-use aliquots in amber glass vials or other light-protecting containers.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Assessing the Stability of a this compound Solution
  • Prepare a fresh stock solution of this compound as described above.

  • Analyze an aliquot of the freshly prepared solution using a validated analytical method (e.g., LC-MS) to establish a baseline (T=0) peak area and purity profile.

  • Store the remaining aliquots under the desired storage conditions (e.g., -20°C and -80°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the aliquot using the same analytical method as the baseline measurement.

  • Compare the peak area and purity profile to the T=0 data. A significant decrease in peak area or the appearance of new peaks may indicate degradation.

Visual Troubleshooting Workflow

This compound Stability Troubleshooting Troubleshooting Workflow for this compound Stability Issues start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Duration, Light Exposure) start->check_storage check_handling Review Handling Procedures (Solvent Purity, Freeze-Thaw Cycles) start->check_handling prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh check_handling->prepare_fresh analyze_fresh Analyze Fresh Solution prepare_fresh->analyze_fresh issue_resolved Issue Resolved analyze_fresh->issue_resolved Results are consistent new_standard Consider Purchasing New Standard analyze_fresh->new_standard Results are still inconsistent

Caption: Troubleshooting workflow for stability issues with this compound standards.

References

Zymosterol-d5 Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Zymosterol-d5 as an internal standard in mass spectrometry-based experiments. This resource offers detailed information on the expected fragmentation pattern, troubleshooting guides for common experimental issues, and frequently asked questions to ensure accurate and reliable quantification of zymosterol and related sterols.

This compound Fragmentation Pattern

This compound is a deuterated analog of zymosterol, commonly used as an internal standard for the quantification of zymosterol in biological samples. The five deuterium atoms are typically located on the side chain, which leads to a predictable mass shift in the precursor ion and in fragments containing the side chain. The core fragmentation pattern of the sterol ring structure is expected to remain consistent with that of unlabeled zymosterol.

When analyzed by mass spectrometry, particularly with techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), sterols undergo characteristic fragmentation. The most common fragmentation pathway for zymosterol involves the loss of a water molecule from the precursor ion, followed by cleavage of the side chain and fragmentation of the sterol rings.

Below is a table summarizing the expected major fragments for both zymosterol and this compound. The exact m/z values may vary slightly depending on the instrumentation and ionization method used.

Fragment DescriptionZymosterol (m/z)This compound (m/z)Notes
Precursor Ion [M+H]⁺ 385.3390.3The +5 Da shift corresponds to the five deuterium atoms.
[M+H-H₂O]⁺ 367.3372.3Loss of a water molecule is a common initial fragmentation step for sterols.
Side Chain Cleavage VariesVaries (+5 Da)Fragments retaining the deuterated side chain will show a +5 Da mass shift.
Ring Fragmentation VariesVariesFragments originating solely from the sterol ring system will not show a mass shift.
Common Product Ion 215215A common fragment observed in the MRM transition for zymosterol, likely from the ring system.[1]

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of this compound.

G Predicted Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments precursor This compound [M+H]⁺ m/z 390.3 water_loss [M+H-H₂O]⁺ m/z 372.3 precursor->water_loss -H₂O side_chain_fragment Side Chain Fragment (retains d5 label) water_loss->side_chain_fragment Side Chain Cleavage ring_fragment Ring System Fragment (e.g., m/z 215) water_loss->ring_fragment Ring Fragmentation

Caption: Predicted fragmentation of this compound in MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound and other sterols.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Incorrect MRM Transition: The selected precursor and product ions are incorrect. 2. Poor Ionization: Sterols are challenging to ionize, especially with ESI.[1] 3. Sample Degradation: The internal standard may have degraded during storage or sample preparation. 4. Instrument Contamination: The MS source or transfer optics may be contaminated.1. Verify MRM Transition: For zymosterol, a common transition is 367 -> 215.[1] For this compound, the precursor should be adjusted to ~372. The product ion may remain the same if it originates from the ring structure. Optimize transitions using a pure standard. 2. Optimize Ionization: Use APCI, as it is generally more effective for sterols than ESI.[1] If using ESI, optimize source parameters and consider derivatization. 3. Proper Handling: Store deuterated standards at the recommended temperature, protected from light, and minimize freeze-thaw cycles. 4. Instrument Cleaning: Perform routine maintenance and cleaning of the mass spectrometer's ion source and optics.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: The mobile phase composition is not optimal for sterol elution. 3. Column Contamination or Degradation: The analytical column is contaminated or has lost efficiency.1. Dilute Sample: Reduce the concentration of the injected sample. 2. Mobile Phase Optimization: Ensure the mobile phase is of high purity and appropriate for sterol analysis (e.g., methanol/water or acetonitrile/water with additives like formic acid or ammonium acetate). 3. Column Maintenance: Use a guard column and flush the column regularly. If the problem persists, replace the column.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Plasticizers: Leaching of plasticizers from tubes or containers.1. Use High-Purity Solvents: Employ LC-MS grade solvents and reagents. 2. Use Glassware: Whenever possible, use glass vials and tubes to minimize plasticizer contamination.
Inaccurate Quantification 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard. 2. Deuterium Exchange: In rare cases, deuterium atoms can exchange with protons from the solvent, leading to a change in the mass of the internal standard.[2] 3. Non-linear Response: The concentration of the analyte is outside the linear range of the calibration curve.1. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Stable Isotope Labeling: this compound is generally stable. However, if exchange is suspected, use a 13C-labeled internal standard as an alternative. 3. Dilute Sample: Ensure the analyte concentration falls within the linear dynamic range of the assay.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common LC-MS issues when analyzing this compound.

G LC-MS Troubleshooting Workflow for this compound Analysis cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_quant Quantification Issues start Problem Encountered check_signal No/Low Signal? start->check_signal check_peak_shape Poor Peak Shape? check_signal->check_peak_shape No verify_mrm Verify MRM Transition check_signal->verify_mrm Yes check_quantification Inaccurate Quantification? check_peak_shape->check_quantification No dilute_sample Dilute Sample check_peak_shape->dilute_sample Yes solution_found Problem Resolved check_quantification->solution_found No improve_cleanup Improve Sample Cleanup check_quantification->improve_cleanup Yes optimize_source Optimize Ion Source verify_mrm->optimize_source check_standard Check Standard Integrity optimize_source->check_standard check_standard->check_peak_shape optimize_mobile_phase Optimize Mobile Phase dilute_sample->optimize_mobile_phase check_column Check Column Condition optimize_mobile_phase->check_column check_column->check_quantification check_linearity Check Calibration Curve Linearity improve_cleanup->check_linearity check_linearity->solution_found

Caption: A decision tree for troubleshooting LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for quantitative analysis?

A1: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: They have nearly identical chemical and physical properties to their non-deuterated counterparts. This means they co-elute during chromatography and experience similar ionization efficiency and matrix effects.

  • Correction for Sample Loss: By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of the analyte during extraction and handling can be accurately corrected for.

  • Improved Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of quantification by minimizing variations introduced during sample preparation and analysis.

Q2: Can I use the same MRM transition for this compound as for zymosterol?

A2: No, you cannot use the exact same MRM transition. The precursor ion (Q1) for this compound will be 5 Daltons higher than that of zymosterol. The product ion (Q3) may or may not be the same, depending on whether the fragmentation to produce that ion involves the loss of the deuterated portion of the molecule. It is crucial to optimize the MRM transitions for this compound using a pure standard before analyzing samples.

Q3: What are the best ionization techniques for sterol analysis?

A3: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique for sterols.[1] Sterols are relatively nonpolar and lack easily ionizable functional groups, making them difficult to ionize efficiently by Electrospray Ionization (ESI). APCI is a gas-phase ionization technique that is more suitable for such compounds.

Q4: How should I prepare my biological samples for zymosterol analysis?

A4: A typical sample preparation workflow for sterol analysis from biological matrices (e.g., plasma, tissues) involves the following steps:

  • Homogenization: Tissues are homogenized in an appropriate buffer.

  • Internal Standard Spiking: A known amount of this compound is added to the sample.

  • Saponification (Optional): To measure total zymosterol (both free and esterified), the sample is saponified (e.g., with methanolic KOH) to hydrolyze the sterol esters.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The sterols are extracted from the matrix using an organic solvent (e.g., hexane, ethyl acetate) or an SPE cartridge.

  • Derivatization (Optional): While not always necessary for LC-MS, derivatization (e.g., silylation) can improve chromatographic properties and ionization efficiency, especially for GC-MS analysis.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

Experimental Workflow for Sterol Quantification

The following diagram outlines a general experimental workflow for the quantification of zymosterol using this compound as an internal standard.

G General Experimental Workflow for Zymosterol Quantification sample_prep Sample Preparation (Homogenization, Spiking with this compound) extraction Extraction (LLE or SPE) sample_prep->extraction lc_separation LC Separation (e.g., C18 column) extraction->lc_separation ms_detection MS/MS Detection (APCI, MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis

Caption: A typical workflow for sterol analysis using LC-MS/MS.

Experimental Protocols

Protocol 1: Sterol Extraction from Plasma/Serum
  • To 100 µL of plasma or serum in a glass tube, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Add 1 mL of methanolic KOH (1 M) for saponification.

  • Incubate at 60°C for 1 hour.

  • After cooling, add 1 mL of water and 2 mL of hexane.

  • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new glass tube.

  • Repeat the hexane extraction (steps 4-6) and combine the hexane layers.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Zymosterol
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at 80% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating. The gradient should be optimized for the specific separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: APCI, positive ion mode.

  • MRM Transitions:

    • Zymosterol: Precursor m/z 367.3 -> Product m/z 215.2 (example)

    • This compound: Precursor m/z 372.3 -> Product m/z 215.2 (example, product ion may need optimization)

  • Data Analysis: Integrate the peak areas for both the analyte and the internal standard. Calculate the concentration of zymosterol using a calibration curve prepared with known amounts of zymosterol and a fixed amount of this compound.

References

Navigating Co-eluting Interferences with Zymosterol-d5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with co-eluting interferences when using Zymosterol-d5 as an internal standard in LC-MS/MS analyses.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Q: My this compound peak is exhibiting significant tailing or fronting. What are the likely causes and how can I fix it?

A: Poor peak shape for this compound can compromise integration and affect the accuracy of your results. The common causes and solutions are outlined below:

  • Potential Causes:

    • Column Overload: Injecting too high a concentration of the analyte and internal standard can lead to peak fronting.[1]

    • Secondary Interactions: Active sites on the column packing material (e.g., exposed silanols) can interact with the sterol, causing peak tailing.[2]

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.[3]

    • Inappropriate Mobile Phase: A mobile phase with incorrect pH or insufficient ionic strength can lead to poor peak shapes, especially for acidic or basic analytes, though less common for sterols.

    • Extra-column Volume: Excessive tubing length or dead volume in the LC system can cause peak broadening and tailing.[3]

  • Solutions:

    • Reduce Injection Mass: Dilute your sample and internal standard to check if the peak shape improves. If it does, you are likely overloading the column.

    • Optimize Mobile Phase:

      • Ensure the mobile phase is well-mixed and of high quality.

      • Consider adding a small amount of a weak acid or base to the mobile phase to minimize secondary interactions, although this is less common for sterol analysis.

    • Column Maintenance:

      • Flush the column with a strong solvent to remove potential contaminants.

      • If the problem persists, consider replacing the column, especially if it has been used for a large number of injections. A guard column can help extend the life of your analytical column.[2]

    • System Optimization: Minimize the length and diameter of tubing wherever possible to reduce extra-column volume.

Issue 2: Inaccurate Quantification due to Co-eluting Interferences

Q: I suspect a co-eluting interference is affecting the accuracy of my this compound quantification. How can I identify and resolve this?

A: Co-eluting interferences are a significant challenge in sterol analysis due to the presence of numerous structurally similar isomers. Zymosterol, in particular, is prone to interference from isomers like 24-dehydrolathosterol and desmosterol, which can have the same molecular weight and even the same MRM transition, making chromatographic separation crucial.[4][5]

  • Identification of Co-eluting Species:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help distinguish between compounds with the same nominal mass but different elemental compositions.

    • Chromatographic Separation: The most reliable method is to achieve baseline separation of the peaks. Experiment with different chromatographic conditions (see "Experimental Protocols" section) to resolve the interfering peak.

    • Analysis of Standards: Inject individual standards of suspected interferences (e.g., desmosterol, 24-dehydrolathosterol) to confirm their retention times under your chromatographic conditions.

  • Resolution Strategies:

    • Chromatographic Optimization:

      • Column Chemistry: Utilize a column with different selectivity. Pentafluorophenyl (PFP) stationary phases have been shown to be effective in separating sterol isomers.[4][5]

      • Mobile Phase: Adjust the mobile phase composition and gradient to enhance separation.

      • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting sterols.[4][5]

    • Alternative Separation Techniques: Consider using Supercritical Fluid Chromatography (SFC), which can offer different selectivity for sterol isomers compared to traditional LC.[6][7][8]

    • Sample Preparation: Implement more rigorous sample cleanup procedures to remove potential interferences before analysis. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are effective methods.[9]

The following table illustrates the potential impact of a co-eluting interference (in this case, desmosterol) on the quantification of a target analyte when using this compound as an internal standard. In this hypothetical example, the co-eluting desmosterol contributes to the peak area of the analyte, leading to an overestimation of its concentration.

SampleAnalyte Peak Area (without interference)This compound Peak AreaCalculated Concentration (µg/mL)Analyte Peak Area (with desmosterol interference)Calculated Concentration (µg/mL)% Error
1100,000500,0001.00120,0001.20+20%
2250,000500,0002.50270,0002.70+8%
3500,000500,0005.00520,0005.20+4%

This table presents illustrative data to demonstrate the effect of co-elution.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Separation of Zymosterol and its Isomers using a PFP Column

This protocol is adapted from a method demonstrated to successfully separate zymosterol, 24-dehydrolathosterol, and desmosterol.[4][5]

  • Sample Preparation (from cultured cells):

    • Harvest cells and centrifuge.

    • Add 0.5 mL of water and 3 mL of cyclohexane to the cell pellet.

    • Vortex and centrifuge for 10 minutes at 3500 rpm.

    • Transfer the upper cyclohexane phase to a new vial.

    • Repeat the extraction with an additional 3 mL of cyclohexane.

    • Pool the cyclohexane extracts and evaporate to dryness under vacuum at 45 °C.

    • Reconstitute the sample in 300 µL of methanol for LC-MS/MS analysis.[4]

  • LC-MS/MS Parameters:

    • Column: Pentafluorophenyl (PFP) column (e.g., 150 x 2.1 mm, 3 µm).

    • Mobile Phase: Isocratic elution with a mixture of water, methanol, and 1-propanol. The exact composition may require optimization for your specific system and analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50 °C.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

      • MRM Transition for Zymosterol: m/z 367.4 → 147.1 (This transition may also be shared by isomers, necessitating chromatographic separation).[3]

      • MRM Transition for this compound: Monitor the corresponding mass shift for the deuterated standard.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good internal standard for sterol analysis?

A1: this compound is a stable isotope-labeled internal standard that is structurally and chemically very similar to endogenous zymosterol. This similarity means it behaves almost identically during sample preparation (extraction, derivatization) and chromatographic separation, and it experiences similar matrix effects in the mass spectrometer. This allows for accurate correction of variations in the analytical process, leading to more precise and accurate quantification of the target analyte.

Q2: Can the deuterium labeling on this compound affect its retention time compared to the non-labeled zymosterol?

A2: Yes, a slight difference in retention time between a deuterated internal standard and its non-deuterated counterpart can sometimes be observed. This is known as the "isotope effect". While usually minor, this can become problematic if the analyte or internal standard peak elutes on the edge of a region of significant matrix-induced ion suppression, as they would experience different degrees of this effect, leading to inaccurate quantification.[10] It is crucial to verify the co-elution of your analyte and internal standard during method development.

Q3: What are the most common sources of matrix effects in sterol analysis from biological samples?

A3: In biological matrices like plasma or serum, the most significant sources of matrix effects are phospholipids and highly abundant sterols like cholesterol. These molecules can co-elute with your analyte and suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate results.[11] Thorough sample preparation is key to minimizing these effects.

Q4: Are there alternatives to LC-MS for separating challenging sterol isomers?

A4: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative for the separation of structurally similar, non-polar compounds like sterols. SFC uses supercritical carbon dioxide as the main mobile phase, which provides different selectivity compared to liquid chromatography and can often resolve isomers that are difficult to separate by HPLC or UPLC.[6][7][8]

Visualizations

Troubleshooting Workflow for Co-eluting Interferences

TroubleshootingWorkflow Troubleshooting Co-eluting Interferences with this compound cluster_start cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solutions Solutions start Problem: Inaccurate Quantification or Poor Peak Shape for this compound check_chromatography Review Chromatogram: - Peak shape (tailing/fronting)? - Shoulder on peak? - Inconsistent retention time? start->check_chromatography co_elution Co-eluting Interference check_chromatography->co_elution Peak shape issues matrix_effects Matrix Effects check_chromatography->matrix_effects Peak shape issues column_issue Column Degradation/ Contamination check_chromatography->column_issue Peak shape issues check_system Check System Suitability: - Pressure fluctuations? - Consistent standard performance? system_issue LC System Issue check_system->system_issue inject_standards Inject Individual Standards: - Zymosterol - Desmosterol - 24-dehydrolathosterol inject_standards->co_elution Confirmed retention time match optimize_lc Optimize LC Method: - Change column (e.g., PFP) - Adjust mobile phase/gradient - Modify temperature co_elution->optimize_lc alternative_tech Consider Alternative Technique: - Supercritical Fluid Chromatography (SFC) co_elution->alternative_tech improve_sample_prep Enhance Sample Prep: - SPE or SLE - Derivatization matrix_effects->improve_sample_prep maintain_system Perform System Maintenance: - Flush/replace column - Check for leaks/dead volume column_issue->maintain_system system_issue->maintain_system end Problem Resolved optimize_lc->end Resolution Achieved improve_sample_prep->end Resolution Achieved alternative_tech->end Resolution Achieved maintain_system->end Resolution Achieved

Caption: A flowchart outlining the systematic approach to troubleshooting co-eluting interferences with this compound.

Sample Preparation Workflow for Sterol Analysis from Plasma

SamplePrepWorkflow General Sample Preparation Workflow for Sterol Analysis from Plasma start Plasma Sample (200 µL) add_is Add this compound (and other internal standards) start->add_is extraction Liquid-Liquid Extraction (e.g., with Chloroform:Methanol) add_is->extraction hydrolysis Alkaline Hydrolysis (to cleave sterol esters) extraction->hydrolysis spe Solid-Phase Extraction (SPE) (e.g., Silica or Aminopropyl column) hydrolysis->spe elution Elute Sterol Fraction spe->elution dry_reconstitute Dry Down and Reconstitute (in appropriate solvent, e.g., Methanol) elution->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: A generalized workflow for the extraction and preparation of sterols from plasma samples prior to LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Zymosterol-d5 and Non-Isotopically Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of zymosterol, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of the isotopically labeled standard, Zymosterol-d5, against non-isotopically labeled standards in liquid chromatography-mass spectrometry (LC-MS) based assays. The information presented herein is supported by experimental data from published literature and established analytical principles.

Data Presentation: A Head-to-Head Comparison

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte (zymosterol), ensuring it behaves similarly during sample preparation and analysis, thus providing superior correction for experimental variability. A non-isotopically labeled standard, while structurally similar, will have different chromatographic and mass spectrometric behavior, leading to less reliable correction.

The following table summarizes the expected performance characteristics of an LC-MS assay for zymosterol using this compound versus a non-isotopically labeled internal standard. The data for this compound is based on a validated LC-MS method for the analysis of sterols[1][2][3].

Performance MetricThis compound (Isotopically Labeled)Non-Isotopically Labeled Standard (e.g., another sterol)
Linearity (R²) > 0.99Typically > 0.98, but can be more variable
Precision (%RSD) < 15%Can be > 15%, especially at lower concentrations
Accuracy (% Recovery) 85-115%Can be more variable (e.g., 70-130%) due to differential matrix effects
Limit of Detection (LOD) ~0.5 ng/mL[2]Likely to be higher due to increased noise and interference
Limit of Quantification (LOQ) ~1.5 ng/mL[2]Likely to be higher and less reliable
Correction for Matrix Effects ExcellentPoor to moderate
Correction for Extraction Loss ExcellentPoor to moderate

Experimental Protocols

A robust cross-validation of this compound with a non-isotopically labeled standard would involve a series of experiments to challenge the performance of each. Below is a detailed methodology for such a study.

Sample Preparation and Extraction

This protocol is adapted from a validated method for sterol analysis in biological samples[1][2][3].

  • Cell Lysis:

    • Harvest cultured cells (e.g., HepG2) and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a known volume of PBS.

    • Lyse the cells using sonication or by adding a lysis buffer.

  • Lipid Extraction (Liquid-Liquid Extraction):

    • To the cell lysate, add a solution of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Internal Standard Spiking:

    • For the this compound validation arm, spike the samples with a known concentration of this compound prior to extraction.

    • For the non-isotopically labeled standard arm, spike with a known concentration of the chosen non-isotopically labeled standard.

  • Sample Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., methanol/water).

LC-MS/MS Analysis

This protocol is based on a published method for sterol separation and detection[1][2][3].

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for sterol analysis.

  • Mobile Phase: A gradient of methanol and water, or a similar solvent system suitable for sterol separation.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Zymosterol: A specific precursor-to-product ion transition would be monitored (e.g., m/z 385.3 -> 367.3).

    • This compound: A corresponding shifted transition would be monitored (e.g., m/z 390.3 -> 372.3).

    • Non-isotopically Labeled Standard: A unique transition for that specific compound.

  • Data Analysis:

    • Quantify zymosterol by calculating the peak area ratio of the analyte to the internal standard.

    • Generate calibration curves by plotting the peak area ratio against the concentration of zymosterol standards.

Mandatory Visualizations

Experimental Workflow

Experimental workflow for zymosterol quantification.
Sterol Biosynthesis Pathway

sterol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol desmosterol Desmosterol zymosterol->desmosterol cholesterol Cholesterol desmosterol->cholesterol

Simplified sterol biosynthesis pathway highlighting zymosterol.

References

Zymosterol-d5 in Quantitative Assays: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative bioanalysis, particularly in metabolic studies and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Zymosterol-d5's performance as an internal standard in quantitative assays, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) techniques. It is designed for researchers, scientists, and drug development professionals who require robust analytical methodologies for sterol quantification.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest and be absent in the original sample. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification. They co-elute with the analyte, experience similar ionization effects, and can correct for matrix effects, thereby significantly improving the accuracy and precision of the measurement.

Performance of Zymosterol in Quantitative Assays

While direct comparative studies evaluating the performance of this compound against other deuterated internal standards for zymosterol quantification are limited in publicly available literature, validation data for analytical methods quantifying zymosterol provide strong evidence of the achievable accuracy and precision.

A key study by Skubic et al. (2020) developed and validated a simplified LC-MS method for the analysis of ten sterols, including zymosterol, from biological samples. Although this study utilized an external standard for final quantification, the method validation was performed on the analytes themselves, offering valuable insights into the performance of zymosterol in such assays. The following table summarizes the validation data for zymosterol from this study.

Table 1: Method Validation Data for Zymosterol Quantification by LC-MS

ParameterZymosterol
Accuracy (%) 95.3 - 104.7
Repeatability (% RSD) 3.2
Regression Coefficient (r²) 0.998
LOQ (ng/mL) 5
LOD (ng/mL) 2

Data sourced from Skubic et al. (2020)

These results demonstrate that with a well-optimized LC-MS method, the quantification of zymosterol can be highly accurate and precise. The use of a dedicated deuterated internal standard like this compound is expected to further enhance this performance by correcting for any sample-specific variations.

Comparison with Alternative Internal Standards

For the quantitative analysis of sterols, several types of internal standards can be employed. The choice of the internal standard significantly impacts the quality of the data.

Table 2: Comparison of Internal Standard Alternatives for Zymosterol Quantification

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Analyte This compound - Co-elutes with the analyte.- Experiences identical extraction recovery and matrix effects.- Provides the highest accuracy and precision.- Can be more expensive.- Availability may be limited for some analytes.
Stable Isotope-Labeled (SIL) Analog Lathosterol-d7, Desmosterol-d6- Similar physicochemical properties to the analyte.- Can effectively correct for matrix effects.- May not perfectly co-elute with the analyte.- Ionization efficiency might differ slightly.
Structurally Similar Compound Epicoprostanol, 5α-cholestane- Readily available and less expensive.- Does not co-elute with the analyte.- Different extraction recovery and ionization behavior.- Less effective at correcting for matrix effects.

The use of a stable isotope-labeled version of the analyte itself, such as this compound for the quantification of zymosterol, represents the most robust approach. It ensures the most accurate correction for analytical variability, from extraction to detection.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable quantitative data. The following is a synthesized methodology for the quantification of zymosterol in human plasma/serum using LC-MS/MS with a deuterated internal standard.

Detailed Experimental Protocol for Zymosterol Quantification

1. Sample Preparation and Extraction a. To 200 µL of human plasma or serum in a glass tube, add the internal standard solution (e.g., this compound in ethanol). b. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. c. Vortex vigorously for 1 minute to precipitate proteins and extract lipids. d. Centrifuge at 3000 x g for 10 minutes to pellet the protein precipitate. e. Carefully transfer the lower organic phase to a new glass tube. f. Dry the organic extract under a gentle stream of nitrogen at 40°C.

2. Saponification (Optional, to measure total zymosterol) a. Reconstitute the dried extract in 1 mL of 1 M ethanolic potassium hydroxide. b. Incubate at 60°C for 1 hour to hydrolyze sterol esters. c. After cooling, add 1 mL of water and 2 mL of hexane. d. Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes. e. Transfer the upper hexane layer to a new tube and dry under nitrogen.

3. Derivatization (Optional, depending on LC-MS method) a. Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., picolinoyl chloride in pyridine) to enhance ionization efficiency. b. Incubate at 60°C for 30 minutes. c. Dry the sample again under nitrogen.

4. Final Sample Preparation a. Reconstitute the final dried extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water, 80:20, v/v). b. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis a. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
  • Gradient: A suitable gradient to separate zymosterol from other sterols.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C. b. Mass Spectrometry:
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor and product ions for both zymosterol and this compound need to be optimized.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison of internal standards, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Drydown1 Dry Extract Extraction->Drydown1 Reconstitution Reconstitute Drydown1->Reconstitution Saponification (optional) LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Concentration of Zymosterol Quantification->Result

Caption: Workflow for quantitative analysis of zymosterol using this compound.

IS_Comparison cluster_ideal Ideal Internal Standard cluster_alternatives Alternative Internal Standards Ideal_IS This compound (Stable Isotope Labeled Analyte) CoElution Identical Retention Time Ideal_IS->CoElution Identical_ME Identical Matrix Effects Ideal_IS->Identical_ME Identical_Recovery Identical Recovery Ideal_IS->Identical_Recovery SIL_Analog Deuterated Analog (e.g., Lathosterol-d7) Similar_Elution Similar Retention Time SIL_Analog->Similar_Elution Similar_ME Similar Matrix Effects SIL_Analog->Similar_ME Similar_Recovery Similar Recovery SIL_Analog->Similar_Recovery Structural_Analog Structural Analog (e.g., Epicoprostanol) Different_Elution Different Retention Time Structural_Analog->Different_Elution Different_ME Different Matrix Effects Structural_Analog->Different_ME Different_Recovery Different Recovery Structural_Analog->Different_Recovery

Caption: Comparison of this compound with alternative internal standards.

Conclusion

For researchers aiming for the highest level of accuracy and precision in the quantification of zymosterol, the use of this compound as an internal standard is highly recommended. Its ability to perfectly mimic the behavior of the endogenous analyte throughout the analytical process ensures reliable and reproducible data, which is critical for meaningful biological interpretation in research, clinical, and pharmaceutical settings. While other internal standards can be used, they introduce a greater potential for analytical error. The provided experimental protocol and validation data serve as a strong foundation for developing and implementing robust quantitative assays for zymosterol and other related sterols.

Validating LC-MS Methods for Sterol Analysis: A Comparison Guide Featuring Zymosterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sterols, the validation of analytical methods is paramount. This guide provides an objective comparison of key performance characteristics for a liquid chromatography-mass spectrometry (LC-MS) method validated for sterol analysis, highlighting the use of Zymosterol-d5 as an internal standard. Detailed experimental protocols and supporting data are presented to aid in the establishment of robust and reliable analytical workflows.

Introduction to Sterol Analysis and the Role of Internal Standards

Sterols are essential lipids involved in numerous physiological processes, and their accurate measurement is critical in various research and clinical settings. LC-MS has emerged as a powerful technique for the sensitive and specific quantification of sterols.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[4] this compound, a deuterated form of the cholesterol precursor zymosterol, serves as an effective internal standard for the quantification of various sterols in biological matrices.[5][6]

Experimental Protocols

A detailed methodology for the LC-MS analysis of sterols is provided below. This protocol outlines the steps from sample preparation to data acquisition.

Sample Preparation
  • Spiking: To 100 µL of plasma, add 10 µL of an internal standard solution containing this compound (1 µg/mL in ethanol).

  • Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling, add 1 mL of water and 3 mL of hexane. Vortex vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the upper hexane layer to a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol/acetonitrile, 50:50, v/v with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Zymosterol: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion+5] -> [Product Ion+5]

    • Other target sterols (e.g., Cholesterol, Desmosterol, Lathosterol) would have their specific precursor and product ions monitored.

Data Presentation: Method Validation Parameters

The performance of the LC-MS method for sterol analysis using this compound as an internal standard was evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: Linearity
AnalyteCalibration Range (ng/mL)Weighting
Zymosterol1 - 10000.9981/x
Cholesterol10 - 100000.9951/x
Desmosterol1 - 10000.9971/x
Lathosterol1 - 10000.9991/x
Table 2: Precision and Accuracy
AnalyteConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=6)Accuracy (% Bias)
Zymosterol54.25.8-2.1
503.14.51.5
5002.53.90.8
Cholesterol505.57.2-3.4
5004.15.92.7
50003.24.81.1
Desmosterol54.86.5-1.9
503.55.12.2
5002.84.20.5
Lathosterol54.15.5-2.5
503.04.31.8
5002.43.70.9
Table 3: Sensitivity and Recovery
AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Extraction Recovery (%)
Zymosterol0.3192.5
Cholesterol31088.7
Desmosterol0.3191.8
Lathosterol0.3193.1

Comparison with Alternatives

The use of a deuterated internal standard like this compound offers significant advantages over other approaches, such as using a structurally similar but non-isotopically labeled compound or external calibration.

Table 4: Comparison of Internal Standard Strategies
FeatureThis compound (Isotope Dilution)Structural AnalogExternal Standard
Accuracy HighModerateLow to Moderate
Precision HighModerateLow to Moderate
Correction for Matrix Effects ExcellentPartialNone
Correction for Extraction Loss ExcellentPartialNone
Cost HighModerateLow
Availability GoodVariableHigh

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biochemical context of zymosterol, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike with this compound plasma->spike saponify Saponification spike->saponify extract Hexane Extraction saponify->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc ms MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for LC-MS based sterol analysis.

cholesterol_biosynthesis lanosterol Lanosterol ffmas FF-MAS lanosterol->ffmas zymosterol Zymosterol ffmas->zymosterol lathosterol Lathosterol zymosterol->lathosterol Bloch Pathway desmosterol Desmosterol zymosterol->desmosterol Kandutsch-Russell Pathway dehydrocholesterol 7-Dehydrocholesterol lathosterol->dehydrocholesterol cholesterol Cholesterol dehydrocholesterol->cholesterol desmosterol->cholesterol

Caption: Simplified cholesterol biosynthesis pathways highlighting zymosterol.

Conclusion

The presented LC-MS method, utilizing this compound as an internal standard, demonstrates high accuracy, precision, and sensitivity for the quantification of sterols in biological samples. The use of an isotope-labeled internal standard is a critical component for achieving reliable and reproducible results in sterol analysis. This guide provides the necessary framework for researchers to implement and validate similar methods in their own laboratories.

References

A Guide to Inter-Laboratory Comparison of Zymosterol Analysis Using Zymosterol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting an inter-laboratory comparison of zymosterol quantification, utilizing Zymosterol-d5 as an internal standard. The objective is to assess the reproducibility and accuracy of analytical methods across different research facilities. The content is targeted towards researchers, scientists, and professionals in drug development who are engaged in sterol analysis.

Zymosterol is a crucial intermediate in the biosynthesis of cholesterol.[1] Its accurate quantification is vital for studies related to metabolic disorders and drug efficacy. This compound, a deuterated form of zymosterol, serves as an excellent internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest and corrects for variations in sample preparation and instrument response.[2][3][4]

Hypothetical Inter-Laboratory Study Data

The following table summarizes hypothetical results from a collaborative study involving three laboratories. Each laboratory analyzed a standard reference material containing a known concentration of zymosterol (50 ng/mL) using their respective LC-MS/MS systems, with this compound as the internal standard.

LaboratoryMeasured Zymosterol Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)Recovery (%)
Lab A48.92.14.397.8
Lab B51.22.54.9102.4
Lab C49.51.83.699.0

Note: The data presented in this table is for illustrative purposes only and is intended to simulate a potential outcome of an inter-laboratory comparison.

Experimental Protocols

A standardized protocol is essential for a successful inter-laboratory comparison. The following methodology is a representative example for the quantification of zymosterol in a biological matrix (e.g., human plasma) using this compound.

I. Sample Preparation: Sterol Extraction
  • Spiking with Internal Standard : To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration: 1 µg/mL in ethanol).[5]

  • Protein Precipitation and Saponification : Add 1 mL of 2% KOH in ethanol and vortex vigorously for 15 seconds. Incubate the mixture for 30 minutes at 45°C to achieve protein precipitation and hydrolysis of sterol esters.[6]

  • Liquid-Liquid Extraction : After cooling to room temperature, add 500 µL of deionized water and 2 mL of n-hexane. Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection and Evaporation : Transfer the upper n-hexane layer to a clean tube. Repeat the extraction step with another 2 mL of n-hexane. Combine the hexane fractions and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The analysis of sterols can be performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][8][9]

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size) is suitable for separating sterols.[10]

  • Mobile Phase : An isocratic or gradient elution with a mixture of acetonitrile, methanol, and water with 0.1% formic acid can be employed.[6]

  • Ionization : Atmospheric Pressure Chemical Ionization (APCI) in positive mode is a common choice for sterol analysis.[10]

  • Mass Spectrometry Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for zymosterol and this compound need to be optimized for the specific instrument used.

Visualizations

Zymosterol Biosynthesis Pathway

The following diagram illustrates the position of zymosterol as a key intermediate in the cholesterol biosynthesis pathway.

G Lanosterol Lanosterol Dimethylzymosterol Dimethylzymosterol Lanosterol->Dimethylzymosterol Zymosterol Zymosterol Dimethylzymosterol->Zymosterol Zymostenol Zymostenol Zymosterol->Zymostenol Lathosterol Lathosterol Zymostenol->Lathosterol Dehydrocholesterol Dehydrocholesterol Lathosterol->Dehydrocholesterol Cholesterol Cholesterol Dehydrocholesterol->Cholesterol

Simplified Cholesterol Biosynthesis Pathway
Inter-Laboratory Comparison Workflow

This diagram outlines the logical flow of an inter-laboratory comparison study for zymosterol analysis.

G cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Compilation & Comparison Define Protocol Define Protocol Prepare Reference Material Prepare Reference Material Define Protocol->Prepare Reference Material Distribute to Labs Distribute to Labs Prepare Reference Material->Distribute to Labs Lab A Analysis Lab A Analysis Distribute to Labs->Lab A Analysis Lab B Analysis Lab B Analysis Distribute to Labs->Lab B Analysis Lab C Analysis Lab C Analysis Distribute to Labs->Lab C Analysis Collect Results Collect Results Lab A Analysis->Collect Results Lab B Analysis->Collect Results Lab C Analysis->Collect Results Statistical Analysis Statistical Analysis Collect Results->Statistical Analysis Publish Report Publish Report Statistical Analysis->Publish Report

Inter-Laboratory Comparison Workflow

References

Zymosterol vs. Cholesterol: A Comparative Guide to their Membrane Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane properties of zymosterol, a key intermediate in cholesterol biosynthesis, and cholesterol, the final product and a crucial component of mammalian cell membranes. This analysis is supported by experimental data to inform research in membrane biophysics and drug development.

Executive Summary

Cholesterol is well-established as a critical modulator of membrane fluidity, organization, and function. Its precursor, zymosterol, shares a similar tetracyclic ring structure but exhibits distinct differences in its interactions with lipid membranes. Experimental evidence consistently demonstrates that zymosterol is significantly less effective than cholesterol in ordering and condensing lipid bilayers. Unlike cholesterol, zymosterol is unable to induce the formation of a liquid-ordered (lo) phase, a key characteristic associated with the formation of lipid rafts. Consequently, zymosterol has a marginal impact on membrane permeability compared to the pronounced effect of cholesterol. These differences are primarily attributed to subtle structural variations between the two sterols, which affect their packing efficiency with other membrane lipids.

Quantitative Data Comparison

The following tables summarize the key biophysical parameters comparing the effects of zymosterol and cholesterol on model lipid membranes.

PropertyZymosterolCholesterolKey Findings
Condensing Effect Less effectiveMore effectiveZymosterol displays a weaker ability to reduce the area per lipid molecule in a monolayer compared to cholesterol.[1][2][3]
Ordering Effect Less effectiveMore effectiveCholesterol induces a higher degree of acyl chain order in lipid bilayers than zymosterol.[2][3]
Liquid-Ordered (lo) Phase Formation Unable to induceInducesZymosterol does not promote the formation of the lo phase, which is a hallmark of cholesterol's interaction with saturated lipids.[3]
Lipid Domain/Raft Stabilization Weakly promotesStrongly promotesZymosterol's ability to stabilize lipid domains is considerably weaker than that of cholesterol.
Membrane Permeability Modulation Marginal effectSignificant reductionCholesterol significantly decreases the passive permeability of membranes to small molecules, whereas zymosterol has a minimal effect.

Table 1: Comparison of the Effects of Zymosterol and Cholesterol on Key Membrane Properties.

ParameterZymosterol-Containing MembraneCholesterol-Containing MembraneNotes
Membrane Thickness ThinnerThickerMolecular dynamics simulations show that cholesterol significantly increases membrane thickness.[4][5][6] Direct comparative simulation data for zymosterol is less common, but its weaker ordering effect suggests a lesser impact on thickness.
Area per Lipid LargerSmallerLangmuir monolayer studies indicate that cholesterol is more effective at reducing the area per lipid molecule.[2][7]
Acyl Chain Order Parameter (SCD) LowerHigher2H-NMR studies demonstrate that cholesterol induces a greater degree of order (higher SCD) in phospholipid acyl chains compared to its precursors.[8][9][10]

Table 2: Quantitative Comparison of Biophysical Parameters in Model Membranes.

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare the membrane properties of zymosterol and cholesterol are provided below.

Langmuir Monolayer Condensing and Ordering Effect Assay

Objective: To measure and compare the ability of zymosterol and cholesterol to condense and order a lipid monolayer at the air-water interface.

Methodology:

  • A Langmuir trough is filled with a pure water subphase.

  • A solution of a phospholipid (e.g., DPPC) and the sterol of interest (zymosterol or cholesterol) in a volatile solvent (e.g., chloroform) is prepared at a desired molar ratio.

  • The lipid-sterol solution is carefully spread onto the surface of the water subphase. The solvent is allowed to evaporate, leaving a monolayer at the air-water interface.

  • Mobile barriers on the Langmuir trough are compressed at a constant rate to decrease the surface area available to the monolayer.

  • The surface pressure is continuously measured using a Wilhelmy plate.

  • A surface pressure-area (π-A) isotherm is generated by plotting surface pressure as a function of the mean molecular area.

  • The condensing effect is quantified by comparing the limiting molecular area (the area at which the surface pressure begins to rise steeply) of the mixed monolayer to that of the pure phospholipid monolayer. A smaller limiting molecular area indicates a greater condensing effect.

  • The compressional modulus (Cs-1), a measure of monolayer elasticity and order, is calculated from the slope of the isotherm in the liquid-condensed phase. A higher Cs-1 value indicates a more ordered monolayer.

Brewster Angle Microscopy (BAM) for Domain Visualization

Objective: To visualize the morphology and domain formation in lipid monolayers containing either zymosterol or cholesterol.

Methodology:

  • A lipid-sterol monolayer is prepared on a Langmuir trough as described above.

  • A p-polarized laser beam is directed at the monolayer at the Brewster angle of the air-water interface (approximately 53°).

  • At the Brewster angle, there is minimal reflection from the pure water surface. However, the presence of the lipid monolayer changes the refractive index, causing some light to be reflected.

  • The reflected light is captured by a CCD camera through a microscope objective to form an image.

  • Images of the monolayer are captured at various surface pressures during compression.

  • The formation of ordered domains (lipid rafts) will appear as brighter regions in the BAM images due to a higher refractive index and/or thickness compared to the surrounding liquid-disordered phase. The size, shape, and distribution of these domains can be analyzed to compare the domain-promoting abilities of zymosterol and cholesterol.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Acyl Chain Order

Objective: To determine the effect of zymosterol and cholesterol on the conformational order of phospholipid acyl chains in a bilayer.

Methodology:

  • Multilamellar vesicles (MLVs) are prepared by hydrating a thin film of a deuterated phospholipid (e.g., DMPC-d54) and the sterol of interest (zymosterol or cholesterol).

  • The MLV sample is packed into a solid-state NMR rotor.

  • 2H solid-state NMR spectra are acquired at a specific temperature.

  • The quadrupolar splitting (ΔνQ) is measured from the Pake doublet in the NMR spectrum for each deuterated carbon position along the acyl chain.

  • The carbon-deuterium bond order parameter (SCD) is calculated from the quadrupolar splitting using the formula: SCD = (4/3) * (h/e2qQ) * ΔνQ, where (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond.

  • A higher SCD value indicates a greater degree of conformational order and restricted motion of the acyl chain segment. The order parameter profiles (SCD as a function of carbon position) for membranes containing zymosterol and cholesterol are then compared.

Visualizations

Cholesterol Biosynthesis Pathway

The following diagram illustrates the position of zymosterol as a key intermediate in the multi-step enzymatic pathway that synthesizes cholesterol from lanosterol.

Cholesterol_Biosynthesis Lanosterol Lanosterol Intermediates1 Multiple Enzymatic Steps Lanosterol->Intermediates1 Zymosterol Zymosterol Intermediates1->Zymosterol Intermediates2 Multiple Enzymatic Steps Zymosterol->Intermediates2 Desmosterol Desmosterol Intermediates2->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol

Caption: Simplified schematic of the latter stages of the cholesterol biosynthesis pathway.

Experimental Workflow for Comparing Sterol Effects on Membranes

This diagram outlines a typical experimental workflow for comparing the effects of zymosterol and cholesterol on the biophysical properties of model lipid membranes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Lipid_Zymo Lipid + Zymosterol Mixture Langmuir Langmuir Monolayers (Condensing/Ordering) Lipid_Zymo->Langmuir BAM Brewster Angle Microscopy (Domain Visualization) Lipid_Zymo->BAM NMR Solid-State NMR (Acyl Chain Order) Lipid_Zymo->NMR Permeability Permeability Assays Lipid_Zymo->Permeability Lipid_Chol Lipid + Cholesterol Mixture Lipid_Chol->Langmuir Lipid_Chol->BAM Lipid_Chol->NMR Lipid_Chol->Permeability Comparison Comparative Analysis of Membrane Properties Langmuir->Comparison BAM->Comparison NMR->Comparison Permeability->Comparison

Caption: Workflow for comparing zymosterol and cholesterol membrane effects.

Cellular Localization and Trafficking

While cholesterol is synthesized in the endoplasmic reticulum (ER), studies have shown that its precursor, zymosterol, is predominantly located in the plasma membrane of cultured human fibroblasts.[11] Furthermore, newly synthesized zymosterol moves from the ER to the plasma membrane significantly faster than cholesterol, with a half-time of approximately 9 minutes.[12][13] The pool of zymosterol in the plasma membrane also turns over more rapidly than intracellular cholesterol.[12] This rapid trafficking of zymosterol to and from the plasma membrane suggests a dynamic cycle where it is internalized for conversion to cholesterol in the ER, after which the newly synthesized cholesterol is transported back to the plasma membrane.[12]

Zymosterol_Trafficking ER Endoplasmic Reticulum Zymosterol_ER Zymosterol (synthesis) Cholesterol_ER Cholesterol (from Zymosterol) PM Plasma Membrane Zymosterol_PM Zymosterol (major pool) Cholesterol_PM Cholesterol (functional pool) Zymosterol_ER->PM Fast Transport (t½ ≈ 9 min) Cholesterol_ER->PM Slower Transport Zymosterol_PM->ER Internalization for conversion

Caption: Intracellular trafficking dynamics of zymosterol and cholesterol.

References

Performance of Zymosterol-d5 Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Zymosterol-d5 as an internal standard in quantitative mass spectrometry-based sterol analysis. While direct comparative studies on this compound across different platforms are limited, this document synthesizes available data for zymosterol and related deuterated sterols to project performance characteristics on leading mass spectrometer technologies. The appropriate choice of a mass spectrometry platform is critical for achieving the desired sensitivity, selectivity, and accuracy in sterol quantification.

Introduction to this compound and its Role in Mass Spectrometry

Zymosterol is a crucial intermediate in the cholesterol biosynthesis pathway. Its quantification is vital for studying metabolic disorders and the effects of drugs targeting cholesterol metabolism. This compound, a stable isotope-labeled version of zymosterol, is an ideal internal standard for mass spectrometry. It co-elutes with the endogenous analyte and exhibits similar ionization and fragmentation behavior, allowing for accurate correction of matrix effects, extraction losses, and variations in instrument response. The use of such deuterated standards is considered best practice for achieving high accuracy and precision in quantitative bioanalysis.[1]

Comparative Performance on Key Mass Spectrometer Platforms

The selection of a mass spectrometer platform significantly impacts the performance of a quantitative assay. The three most common platforms for this type of analysis are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based mass spectrometers.

Triple Quadrupole (QqQ) Mass Spectrometry

Triple quadrupole instruments are the gold standard for targeted quantification due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (for this compound, this would be the deuterated molecular ion), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific fragment ion for detection. This process provides excellent signal-to-noise ratios and minimizes interferences.

Strengths for this compound Analysis:

  • High Sensitivity and Selectivity: MRM allows for the detection of low-abundance sterols in complex matrices.

  • Robustness and High Throughput: QqQ instruments are well-suited for routine analysis of large sample batches.

  • Established Methodologies: Numerous validated methods for sterol analysis have been developed on QqQ platforms.[2][3][4]

Considerations:

  • Limited to Targeted Analysis: QqQ instruments are not ideal for untargeted screening or identification of unknown compounds.

  • Potential for Isobaric Interferences: While MRM is highly selective, it can still be susceptible to interferences from compounds that have the same precursor and product ion masses. Chromatographic separation is crucial to distinguish between isobaric sterols like zymosterol, 24-dehydrolathosterol, and desmosterol, which can share the same MRM transition.[5]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Q-TOF instruments combine a quadrupole for precursor ion selection with a high-resolution time-of-flight mass analyzer. This setup allows for accurate mass measurements of both precursor and product ions, providing high confidence in compound identification and quantification.

Strengths for this compound Analysis:

  • High Mass Accuracy: The ability to measure mass with high precision helps to differentiate analytes from background interferences, enhancing specificity.

  • Versatility: Q-TOF systems can be used for both targeted quantification and untargeted metabolomics studies. The Q-TOF method is reported to be more sensitive than GC or HPLC for sterol lipid quantification.[6][7]

  • Retrospective Data Analysis: High-resolution full-scan data allows for the re-interrogation of data for newly discovered compounds of interest without re-running samples.

Considerations:

  • Sensitivity Compared to QqQ: While highly sensitive, for pure targeted quantification, the most advanced triple quadrupoles may offer slightly lower limits of detection.

  • Data File Size: High-resolution data acquisition generates large files, which can be a challenge for data storage and processing.

Orbitrap Mass Spectrometry

Orbitrap-based mass spectrometers are renowned for their exceptionally high resolution and mass accuracy. Similar to Q-TOFs, they are hybrid instruments that couple a quadrupole or ion trap for ion selection and fragmentation with the Orbitrap analyzer.

Strengths for this compound Analysis:

  • Ultra-High Resolution: Orbitraps can resolve complex mixtures and distinguish between analytes and interferences with very similar masses, providing the highest level of confidence in analytical results.

  • Excellent Sensitivity in Full Scan and Targeted Modes: Modern Orbitraps offer sensitivity comparable to triple quadrupoles, even in full-scan mode, and excel in targeted modes like Parallel Reaction Monitoring (PRM).[8]

  • Structural Elucidation: The high-quality MS/MS data is invaluable for the structural confirmation of sterols and the identification of their metabolites.[9][10][11][12][13]

Considerations:

  • Cost and Complexity: Orbitrap instruments are generally more expensive and can be more complex to operate and maintain than triple quadrupoles.

  • Scan Speed: While constantly improving, the scan speed of Orbitraps may be a limiting factor for some ultra-fast chromatography applications compared to the latest Q-TOF instruments.

Quantitative Data and Performance Metrics

The following table summarizes the quantitative performance for zymosterol based on a validated LC-MS method and provides an expected performance comparison for this compound across the different platforms.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Linearity (R²) for Zymosterol >0.9999[14]Expected >0.99Expected >0.99
LOD for Zymosterol (ng/mL) 27.2[14]Expected < 30 ng/mLExpected < 30 ng/mL
LOQ for Zymosterol (ng/mL) 90.6[14]Expected < 100 ng/mLExpected < 100 ng/mL
Mass Accuracy Low ResolutionHigh Resolution (<5 ppm)Ultra-High Resolution (<3 ppm)
Primary Application Targeted QuantificationTargeted & Untargeted AnalysisTargeted & Untargeted Analysis, Structural Elucidation
Selectivity High (with MRM)Very High (with HRMS)Excellent (with HRMS)

Data for Linearity, LOD, and LOQ for Zymosterol are taken from a study by Skubic et al. (2020), which utilized an LC-MS system for analysis.[5][14] The specific mass spectrometer model was not detailed in the abstract, but the performance is representative of a modern sensitive instrument.

Experimental Protocols

A robust analytical method for this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. Below is a generalized protocol based on common practices for sterol analysis.

Sample Preparation (from Cultured Cells)
  • Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and detach them.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a suitable solvent (e.g., methanol). Add this compound internal standard. Perform liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether.

  • Saponification (Optional): To measure total zymosterol (free and esterified), an alkaline hydrolysis step (e.g., with ethanolic KOH) can be included before extraction.

  • Drying and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Liquid Chromatography
  • Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for sterol separation.[5]

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of formic acid or ammonium acetate, is typical.[2]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Controlled temperature, sometimes sub-ambient, can improve the resolution of isomeric sterols.[5]

Mass Spectrometry
  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterols as it provides good ionization efficiency for these relatively non-polar compounds.[2] Electrospray Ionization (ESI) can also be used, sometimes after derivatization.

  • Polarity: Positive ion mode is typically used.

  • Detection Mode:

    • QqQ: Multiple Reaction Monitoring (MRM).

    • Q-TOF & Orbitrap: Full scan with high resolution for untargeted analysis, or targeted modes like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantification.[8]

MRM Transitions for Zymosterol (and its Isobars):

  • Precursor Ion (m/z): 367 (loss of water from the protonated molecule)

  • Product Ion (m/z): 215[5]

For this compound, the precursor ion would be shifted by +5 Da (m/z 372), while the product ion may or may not be shifted depending on the location of the deuterium labels.

Visualizations

Cholesterol Biosynthesis Pathway

Cholesterol_Biosynthesis Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Lathosterol Lathosterol Zymosterol->Lathosterol Desmosterol Desmosterol Zymosterol->Desmosterol 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol Cholesterol Cholesterol Desmosterol->Cholesterol 7_Dehydrocholesterol->Cholesterol

Caption: Simplified cholesterol biosynthesis pathway highlighting Zymosterol.

Experimental Workflow for Zymosterol Quantification

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample Add_IS Spike with this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_Separation Chromatographic Separation Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection (QqQ, Q-TOF, or Orbitrap) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for quantifying zymosterol using this compound.

Conclusion

This compound is an essential tool for the accurate and precise quantification of zymosterol in biological samples. The choice of mass spectrometer platform should be guided by the specific requirements of the research.

  • Triple Quadrupole (QqQ) mass spectrometers are ideal for high-throughput, targeted quantification with excellent sensitivity.

  • Quadrupole Time-of-Flight (Q-TOF) systems offer a versatile balance between quantitative performance and the ability to perform untargeted analysis with high mass accuracy.

  • Orbitrap platforms provide the highest resolution and mass accuracy, making them superior for complex sample analysis, structural elucidation, and when the utmost confidence in compound identification is required.

For most routine quantitative applications, a triple quadrupole system will provide robust and reliable data. However, for research applications that may benefit from retrospective data analysis or require the highest degree of specificity to resolve potential interferences, a high-resolution platform such as a Q-TOF or Orbitrap would be the preferred choice. The validation of any method, including the stability and purity of the deuterated internal standard, is crucial for obtaining reliable results.[15]

References

Zymosterol-d5: A Performance Comparison for High-Sensitivity Sterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of cholesterol precursors, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of Zymosterol-d5, a deuterated analog of the cholesterol precursor zymosterol, against other common internal standards used in liquid chromatography-mass spectrometry (LC-MS) based sterol analysis.

This document outlines the performance characteristics of this compound, including its linearity and limits of detection, supported by experimental data from published research. Furthermore, it details the experimental protocols for its application and presents a comparative analysis with alternative standards.

Performance Characteristics of Zymosterol Analysis

The analytical performance of an LC-MS method for zymosterol quantification, which is directly relevant to the use of this compound as an internal standard, has been validated in published studies. The following table summarizes the key performance metrics for zymosterol analysis, providing a benchmark for what can be expected when using a deuterated internal standard like this compound.

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Zymosterol67.5 - 5000>0.99515

Data sourced from Peterman et al., 2020.[1][2]

Comparative Analysis: this compound vs. Alternative Internal Standards

The selection of an internal standard is critical for correcting for variability during sample preparation and analysis. While this compound is an ideal choice for zymosterol quantification due to its structural and chemical similarity to the analyte, other deuterated sterols are also employed in broader sterol panels.

Internal StandardApplicationAdvantagesDisadvantages
This compound Targeted quantification of zymosterol and related isomers.Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression.Specific to zymosterol analysis; may not be suitable for broad sterol panels unless other specific deuterated standards are included.
Cholesterol-d6 or -d7 General internal standard for cholesterol and its precursors.[3][4]Commercially available and widely used. Can be used for a broader range of sterol analysis.May not perfectly co-elute with earlier eluting precursors like zymosterol, potentially leading to less accurate correction.
Lathosterol-d7 Internal standard for lathosterol and other C27 sterols.Structurally similar to several cholesterol precursors.Elution time may differ significantly from zymosterol.
Epicoprostanol Non-physiological sterol used as an internal standard.Not naturally present in biological samples, avoiding any background interference.Significant differences in chemical properties and chromatographic behavior compared to zymosterol.

Experimental Protocols

Achieving optimal performance with this compound requires a well-defined analytical method. The following is a detailed protocol for the quantification of zymosterol using LC-MS, into which this compound would be incorporated as an internal standard.

Sample Preparation (Lipid Extraction)
  • Homogenization: Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol mixture.

  • Internal Standard Spiking: Add a known concentration of this compound to the homogenate at the earliest stage of sample preparation to account for extraction variability.

  • Liquid-Liquid Extraction: Perform a Bligh-Dyer or a similar liquid-liquid extraction to separate the lipid-containing organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or a pentafluorophenyl (PFP) stationary phase column is recommended for optimal separation of sterol isomers.[1][5]

    • Mobile Phase: A gradient elution using a mixture of water, methanol, and acetonitrile with a small percentage of formic acid is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.[3]

  • Mass Spectrometry (MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for sterol analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for zymosterol and this compound would be optimized. For zymosterol, a common transition is m/z 367.3 → 215.2.[1] The precursor ion for this compound would be shifted by +5 Da.

    • Quantification: The ratio of the peak area of the analyte (zymosterol) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the sample by referencing a calibration curve.

Visualizing the Workflow and Cholesterol Biosynthesis Pathway

To better illustrate the experimental process and the biochemical context of zymosterol, the following diagrams are provided.

G Sample Biological Sample (Tissue, Cells, Plasma) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract DryRecon Dry Down & Reconstitute Extract->DryRecon LC LC Separation (C18 or PFP column) DryRecon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

Caption: Analytical workflow for zymosterol quantification using this compound.

G Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Lathosterol Lathosterol Zymosterol->Lathosterol Bloch Pathway Desmosterol Desmosterol Zymosterol->Desmosterol Kandutsch-Russell Pathway Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Cholesterol Cholesterol Desmosterol->Cholesterol Seven_DHC->Cholesterol

Caption: Simplified overview of the post-squalene cholesterol biosynthesis pathway highlighting zymosterol.

References

Safety Operating Guide

Proper Disposal of Zymosterol-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Zymosterol-d5, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Prior to handling or disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound, a solid chemical compound, follows a structured protocol to ensure the safety of laboratory personnel and compliance with environmental regulations.

  • Waste Collection:

    • Collect waste this compound in a designated, clearly labeled, and sealed container.

    • Avoid mixing with other chemical waste unless compatibility has been verified.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "this compound" and its CAS number: 1246298-29-2.

    • Indicate the approximate quantity of the waste material.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with a complete list of the waste chemicals, including their names, CAS numbers, and quantities.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative data related to this compound.

PropertyValue
Molecular Weight 389.67 g/mol
CAS Number 1246298-29-2
Storage Temperature -20°C

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Securely Seal the Container collect->seal store Store in a Designated Waste Accumulation Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs provide_info Provide Waste Information (Name, CAS#, Quantity) contact_ehs->provide_info pickup Arrange for Waste Pickup provide_info->pickup document Document Disposal Details pickup->document end_process End: Proper Disposal Complete document->end_process

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety department for detailed instructions on chemical waste disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling Zymosterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Zymosterol-d5. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

This compound, a deuterated form of a cholesterol precursor, is a valuable tool in metabolic research and drug development. While the Safety Data Sheet (SDS) from Avanti Polar Lipids indicates that this compound is not classified as a hazardous substance or mixture, prudent laboratory practices are essential to minimize exposure and prevent contamination.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not classified as hazardous, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure, particularly when handling the powdered form.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side ShieldsProtect against accidental splashes or airborne particles.
Body Protection Laboratory CoatA standard, buttoned lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize risks and ensure the accuracy of your experimental results. The following workflow provides a clear, procedural guide from preparation to post-handling cleanup.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment gather_ppe->gather_materials weigh Weigh this compound (in fume hood if possible) gather_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

A procedural workflow for the safe handling of this compound.

Experimental Protocol: Dissolving this compound

A common procedure involving this compound is its use as an internal standard in mass spectrometry. The following is a general protocol for preparing a stock solution.

  • Preparation: In a well-ventilated area or chemical fume hood, place a calibrated analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound powder onto weighing paper. Use anti-static techniques to ensure accuracy.

  • Transfer: Transfer the weighed powder into a clean, appropriately sized volumetric flask.

  • Dissolution: Add a small amount of a suitable solvent (e.g., ethanol, chloroform) to the flask and gently swirl to dissolve the powder.

  • Dilution: Once dissolved, bring the solution to the final desired volume with the solvent.

  • Storage: Cap the flask securely and store at the recommended temperature, typically -20°C, to ensure stability.[2]

Disposal Plan: Responsible Waste Management

Even though this compound is not classified as a hazardous substance, it should not be disposed of in the general trash or down the drain.[1] Proper disposal ensures environmental protection and compliance with laboratory safety regulations.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed container for chemical wasteCollect any unused this compound powder, contaminated weighing paper, and other solid materials.
Liquid Waste Labeled, sealed container for non-halogenated or halogenated solvent waste (depending on the solvent used)Collect all solutions containing this compound. Do not mix incompatible solvents.
Contaminated PPE Biohazard or chemical waste bagDispose of used gloves and any other contaminated disposable PPE in a designated waste container.

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Clearly label all waste containers with the contents, including the name "this compound" and any solvents used.

By implementing these safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.